Technical Documentation Center

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • CAS: 1694879-46-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Advanced SDHI Drug Design

Executive Summary In the landscape of modern agrochemical and pharmaceutical development, the rational design of targeted inhibitors relies heavily on highly specialized heterocyclic building blocks. 5-Fluoro-1-(propan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, the rational design of targeted inhibitors relies heavily on highly specialized heterocyclic building blocks. 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitors (SDHIs). This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic rationale in drug design, and advanced synthetic workflows for its application in library synthesis.

Physicochemical Profiling & Commercial Sourcing

Before integrating this building block into a synthetic pipeline, it is crucial to understand its core properties. The 5-fluoro and 1-isopropyl substitutions uniquely define its reactivity and downstream biological efficacy.

Table 1: Physicochemical and Registry Data

ParameterSpecification
IUPAC Name 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1694879-46-3
Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
Common Synonyms 5-Fluoro-1-isopropyl-1H-pyrazole-4-carbaldehyde
Key Structural Features C5-Fluoro substitution, N1-isopropyl lipophilic anchor

Sourcing & Supply Chain: High-purity sourcing of this intermediate is critical to prevent downstream purification bottlenecks, particularly avoiding unfluorinated or des-isopropyl impurities. Verified global suppliers for CAS 1694879-46-3 include1[1], 2[2], and 3[3].

Mechanistic Rationale: The 5-Fluoro-Pyrazole Scaffold

Pyrazole-4-carboxamides represent the most commercially successful class of Succinate Dehydrogenase Inhibitors (SDHIs), widely deployed as potent fungicides and explored in oncology 4[4]. These compounds exert their biological effect by binding to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain, effectively halting cellular respiration.

The selection of the 5-fluoro-1-(propan-2-yl)-1H-pyrazole core is highly deliberate:

  • Electronic Modulation (5-Fluoro): The highly electronegative fluorine atom withdraws electron density from the pyrazole ring. This modulates the pKa of the adjacent carboxamide, strengthening its hydrogen-bond donor capacity when interacting with key tyrosine and tryptophan residues in the SDH active site[4]. Furthermore, the C-F bond increases metabolic stability against cytochrome P450-mediated oxidation.

  • Lipophilic Anchor (1-Isopropyl): Compared to a simple methyl group, the isopropyl moiety increases the overall lipophilicity (LogP) and steric bulk of the molecule. This enhances membrane permeability, allowing the active molecule to efficiently penetrate thick fungal cell walls or target cell membranes.

SDHI_Mechanism Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Ubiquinone (CoQ) SDH->CoQ Electron Transfer CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 SDHI SDHI (Pyrazole-4-carboxamide) SDHI->SDH Inhibits Ubiquinone Binding Site

Mechanism of Action: SDHI blockade of Complex II in the mitochondrial respiratory chain.

Advanced Synthetic Workflow: Direct Oxidative Amidation

Traditionally, converting a pyrazole-4-carbaldehyde to a carboxamide requires a two-step sequence: oxidation to the carboxylic acid, followed by activation (e.g., via HATU or oxalyl chloride) and amidation. However, advanced process chemistry utilizes a direct oxidative amidation pathway, significantly improving atom economy and throughput.

Self-Validating Protocol: Direct Oxidative Amidation Reference methodology adapted from 5[5].

Step 1: Reagent Assembly & Initiation

  • Action: In a dry reaction vessel, suspend the target amine hydrochloride (0.94 mmol), FeSO4·7H2O (0.26 mmol), and CaCO3 (0.53 mmol) in 0.9 g of anhydrous acetonitrile.

  • Causality: FeSO4 acts as a single-electron transfer (SET) catalyst to generate radical species from the oxidant. CaCO3 is selected as a mild, heterogeneous acid scavenger to neutralize the amine hydrochloride without triggering base-catalyzed side reactions (such as aldol condensation of the starting material).

Step 2: Substrate Introduction

  • Action: Add 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (0.56 mmol) to the suspension. Heat the mixture to 60 °C under a nitrogen atmosphere.

Step 3: Controlled Oxidation

  • Action: Slowly dose an aqueous NaOCl solution (13 wt-%; 0.58 mmol) or tert-Butylhydroperoxide (TBHP) into the heated mixture.

  • Causality: The slow addition of the oxidant controls the steady-state concentration of radical intermediates. This prevents the over-oxidation of the aldehyde to the corresponding carboxylic acid and minimizes homocoupling of the amine.

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via LC-MS. Upon complete consumption of the aldehyde (typically 2-4 hours), quench the reaction with aqueous sodium thiosulfate.

  • Causality: Sodium thiosulfate immediately reduces any unreacted hypochlorite or peroxides, preventing oxidative degradation of the newly formed carboxamide product during workup.

Step 5: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Synthetic_Workflow Aldehyde 5-Fluoro-1-isopropyl-1H- pyrazole-4-carbaldehyde Reaction Direct Oxidative Amidation (60 °C, Acetonitrile) Aldehyde->Reaction Amine Amine (HCl salt) Amine->Reaction Catalyst FeSO4 / CaCO3 + NaOCl or TBHP Catalyst->Reaction Product Target Pyrazole-4-carboxamide (SDHI Candidate) Reaction->Product Purification Aqueous Workup & LC-MS / NMR Validation Product->Purification

Direct oxidative amidation workflow for synthesizing pyrazole-4-carboxamides.

Analytical Validation & Quality Control

Before committing 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to expensive library synthesis, its structural integrity must be validated through a self-contained analytical check:

  • 1H NMR (CDCl3): Verify the distinct aldehyde proton singlet at ~9.9 ppm. The pyrazole C3-H will appear as a doublet (due to coupling with the C5-fluorine) around 7.9 ppm. The isopropyl group must show a characteristic septet at ~4.5 ppm and a doublet at ~1.5 ppm.

  • 19F NMR: A singular peak in the -120 to -130 ppm range confirms the presence of the C5-fluorine.

  • Degradation Check: The appearance of a broad peak at ~11-12 ppm in 1H NMR indicates premature oxidation of the starting material to the corresponding carboxylic acid, requiring repurification prior to coupling.

Conclusion

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1694879-46-3) is far more than a simple building block; it is a rationally designed scaffold that imparts critical pharmacodynamic and pharmacokinetic properties to SDHI molecules. By leveraging advanced synthetic methodologies like direct oxidative amidation, discovery chemists can rapidly translate this intermediate into high-value therapeutic and agrochemical libraries.

References

  • Accela ChemBio - 1694879-46-3, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Product Page.1

  • ChemicalBook - 1694879-46-3 CAS Manufactory Suppliers.2

  • BLD Pharm - 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Product Page.3

  • Google Patents (Bayer CropScience) - WO2015032859A1: Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.5

  • ACS Publications (Journal of Agricultural and Food Chemistry) - Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.4

Sources

Exploratory

An In-depth Technical Guide to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound with significant pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its expected reactivity. This approach provides a robust framework for researchers looking to incorporate this scaffold into their synthetic programs.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] The pyrazole core can engage in various non-covalent interactions with biological targets, and its substituents can be readily modified to fine-tune a compound's pharmacological profile.

The introduction of a fluorine atom to organic molecules can dramatically alter their physicochemical properties.[3][4] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] These attributes often lead to improved pharmacokinetic and pharmacodynamic properties, making fluorinated pyrazoles particularly attractive for drug development.[4][5]

The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1][6]

Molecular Structure and Physicochemical Properties

The chemical structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is presented below.

Caption: Chemical structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Inferred Physicochemical Properties
PropertyInferred ValueSource/Basis
Molecular Formula C7H9FN2O
Molecular Weight 170.16 g/mol
Physical State Likely a solid at room temperatureBased on similar pyrazole-4-carbaldehydes
Solubility Expected to be soluble in organic solvents like DMF and DMSOBased on related compounds[7]
pKa (of pyrazole N-H) Not directly applicable (N-substituted)
XLogP3 ~1.5Estimated based on similar structures

Synthesis and Purification

A plausible and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][8][9] This reaction introduces a formyl group onto an electron-rich aromatic ring. The proposed synthetic pathway for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is outlined below.

G start Hydrazone Precursor reagent Vilsmeier-Haack Reagent (POCl3, DMF) start->reagent intermediate Cyclization and Formylation reagent->intermediate product 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbaldehyde intermediate->product workup Aqueous Workup and Neutralization product->workup purification Recrystallization or Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.[7][10]

Materials:

  • Appropriate hydrazone precursor

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Suitable recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (1.2 equivalents) dropwise to ice-cold anhydrous N,N-dimethylformamide (acting as both reagent and solvent) with constant stirring.

  • Reaction: To the prepared Vilsmeier-Haack reagent, slowly add the hydrazone precursor (1 equivalent).

  • Heating: Stir the reaction mixture at 60-80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Spectral Characteristics

The structural features of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde suggest the following expected spectral data.

Technique Expected Signals
¹H NMR - A singlet for the aldehydic proton (δ 9.5-10.5 ppm).- A singlet for the C3-H proton on the pyrazole ring.- A septet for the isopropyl CH proton.- A doublet for the isopropyl CH₃ protons.
¹³C NMR - A signal for the aldehydic carbonyl carbon (δ 180-190 ppm).- Signals for the pyrazole ring carbons, with the C-F carbon showing a characteristic large coupling constant.- Signals for the isopropyl carbons.
FT-IR (KBr, cm⁻¹) - A strong C=O stretching band for the aldehyde (around 1670-1700 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- A C-F stretching band.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The provided ranges are based on typical values for similar functional groups and structures.[11]

Chemical Reactivity and Synthetic Utility

The aldehyde group is the primary site of reactivity in 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, making it a valuable intermediate for further synthetic transformations.[12][13]

start 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbaldehyde condensation Condensation (e.g., with amines, active methylene compounds) start->condensation oxidation Oxidation (e.g., with KMnO₄, CrO₃) start->oxidation reduction Reduction (e.g., with NaBH₄) start->reduction wittig Wittig Reaction (with phosphonium ylides) start->wittig product_condensation Imines, Enones, etc. condensation->product_condensation product_oxidation Carboxylic Acid oxidation->product_oxidation product_reduction Alcohol reduction->product_reduction product_wittig Alkenes wittig->product_wittig

Caption: Key reaction pathways for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Key Reactions:

  • Condensation Reactions: The aldehyde can readily undergo condensation with a variety of nucleophiles, such as primary amines to form imines (Schiff bases), or with active methylene compounds to generate α,β-unsaturated carbonyl compounds.[1][14]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid derivative could then be used in amide coupling reactions.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

  • Wittig and Related Reactions: The aldehyde can react with phosphonium ylides (in the Wittig reaction) or other related reagents to form alkenes.

These transformations open up a vast chemical space for the synthesis of more complex molecules with potential applications in various fields.

Potential Applications in Drug Discovery

Derivatives of pyrazole-4-carbaldehyde have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[8][9] The incorporation of a fluorine atom is a well-established strategy to enhance the drug-like properties of a molecule.[3][4] Therefore, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a promising starting material for the development of novel therapeutic agents. Its derivatives could be investigated for a variety of biological targets, including kinases and cyclooxygenases.[1]

Conclusion

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a valuable, albeit under-documented, building block for chemical synthesis. By leveraging established synthetic methodologies like the Vilsmeier-Haack reaction, this compound can be readily prepared. Its reactive aldehyde functionality provides a gateway to a diverse range of derivatives. The combination of the privileged pyrazole scaffold and the beneficial properties conferred by the fluorine atom makes this molecule and its derivatives highly attractive for exploration in drug discovery and materials science. This guide provides a foundational understanding to stimulate and support further research into this promising chemical entity.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023, April 15). Chemical Methodologies. [Link]

  • Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., & Elwahy, A. H. M. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1786-1791. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7598. [Link]

  • Esters of 4-formylpyrazol-3-carboxylic acids. (2014, November 19). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 5-fluoro-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • 4-Formylpyrazoles: Applications in Organic Synthesis. (2025, August 10). ResearchGate. [Link]

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. [Link]

  • 4-fluoro-1H-pyrazole-5-carbaldehyde. (n.d.). NextSDS. [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions [Honors Thesis, University of Mississippi]. eGrove. [Link]

  • Patel, J., & Patel, K. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 40(1), 323-333. [Link]

  • Kumar, B. V., & Rao, V. R. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3896-3902. [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2025, August 6). ResearchGate. [Link]

  • 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(12), 867-885. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1038-1073. [Link]

  • Abdelgawad, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(11), 7684-7718. [Link]

  • Agić, D., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(15), 5789. [Link]

  • Substituted 5-fluoro-1H-pyrazolopyridines and their use. (n.d.).
  • 1H-pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, [(2Z)-5-oxothiazolidinylidene]hydrazone. (n.d.). SpectraBase. [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Executive Summary The compound 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a highly valuable fluorinated building block in the design of next-generation agrochemicals and pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a highly valuable fluorinated building block in the design of next-generation agrochemicals and pharmaceuticals[1][2]. The strategic incorporation of a fluorine atom at the C-5 position of the pyrazole ring dramatically alters the molecule's lipophilicity, metabolic stability, and electronic distribution. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this scaffold—specifically differentiating the 5-fluoro isomer from the 3-fluoro isomer—is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, explaining the electronic causality behind the spectral data and detailing a self-validating protocol for its structural elucidation.

Synthetic Context and Regiochemical Challenges

The synthesis of fluorinated azaheterocycles often suffers from regiochemical ambiguity during cyclization or functionalization steps[3]. A field-proven industrial route to 5-fluoro-1-alkylpyrazole-4-carbaldehydes avoids direct fluorination, instead utilizing a Halogen Exchange (Halex) reaction[4]. In this workflow, a Vilsmeier-Haack formylation of a pyrazolone yields a 5-chloro intermediate, which is subsequently subjected to nucleophilic aromatic substitution with potassium fluoride (KF)[4].

Synthesis A 1-isopropyl-1H-pyrazol-5(4H)-one (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 5-chloro-1-(propan-2-yl) -1H-pyrazole-4-carbaldehyde B->C D Halogen Exchange (Halex) (KF, Ph4PBr, 150°C) C->D E 5-fluoro-1-(propan-2-yl) -1H-pyrazole-4-carbaldehyde D->E

Synthetic workflow for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde via Halex reaction.

Because the 3-fluoro and 5-fluoro isomers can exhibit similar chromatographic retention times, multi-nuclear NMR spectroscopy remains the definitive method for structural validation.

Electronic Causality: The Fluorine Effect on the Pyrazole Core

To accurately interpret the NMR spectra, one must understand the dual electronic nature of the fluorine atom at the C-5 position[5]:

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly withdraws electron density through the σ -bond framework. This drastically deshields the directly attached C-5 carbon, pushing its 13 C resonance downfield (>150 ppm).

  • Resonance Effect (+R): Conversely, fluorine's lone pairs can donate into the pyrazole π -system. This resonance effect specifically shields the ortho (C-4) and para positions. Consequently, the C-4 carbon is shifted upfield relative to what one might expect for a carbon bearing a strongly electron-withdrawing formyl group.

Furthermore, the bulky isopropyl group at N-1 restricts rotation and forces specific steric interactions, slightly deshielding the N-CH methine proton due to the proximity of the highly polarized C-F bond.

Multi-Nuclear NMR Chemical Shift Analysis

The following tables summarize the empirical and theoretically derived NMR assignments based on established fluoropyrazole literature standards[4][6].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
-CHO 9.85s (or fine d) 5JHF​ < 1.01HDeshielded by carbonyl anisotropy and pyrazole ring current.
C-3 7.95s-1HPyrazole methine. Lacks significant JHF​ coupling due to distance from F-5.
N-CH 4.55hept 3JHH​ = 6.71HIsopropyl methine. Deshielded by N-1 attachment.
-CH 3​ 1.50d 3JHH​ = 6.76HIsopropyl methyl groups.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

The 13 C spectrum is the ultimate arbiter of regiochemistry. The magnitude of the Carbon-Fluorine ( 13 C- 19 F) scalar couplings provides an irrefutable map of the molecule's connectivity.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment
-CHO 183.0s-Carbonyl carbon.
C-5 153.5d 1JCF​≈275 Direct C-F attachment causes massive -I deshielding and a diagnostic one-bond coupling.
C-3 140.2d 3JCF​≈12 Three-bond coupling confirms the intact pyrazole framework.
C-4 106.8d 2JCF​≈22 Shielded by the +R effect of F-5; exhibits characteristic two-bond coupling.
N-CH 51.5d 4JCF​≈3 Isopropyl methine carbon.
-CH 3​ 22.0s-Isopropyl methyl carbons.

Note: The 19 F NMR (376 MHz, CDCl 3​ ) resonance for the C-5 fluorine typically appears as a sharp singlet at approximately -115.0 ppm .

Experimental Methodology: Self-Validating NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following standard operating procedure (SOP) must be utilized. This protocol is designed as a self-validating system: the acquisition of 1 H, 13 C, and 19 F spectra concurrently allows cross-verification of all scalar couplings.

NMR_Workflow N1 Sample Preparation (15 mg in 0.6 mL CDCl3) N2 1H NMR Acquisition (400 MHz, zg30 pulse) N1->N2 N3 13C NMR Acquisition (100 MHz, zgpg30 pulse) N1->N3 N4 19F NMR Acquisition (376 MHz, zgfl pulse) N1->N4 N5 Data Processing & Phase Correction N2->N5 N3->N5 N4->N5 N6 Regioisomer Validation (Analyze 1J_CF and 2J_CF couplings) N5->N6

Multi-nuclear NMR acquisition and processing workflow for regiochemical validation.

Step-by-Step Protocol
  • Sample Preparation: Dissolve precisely 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is selected because its non-polar nature prevents hydrogen-bonding artifacts that could shift the aldehyde proton, while providing a robust deuterium lock signal.

  • Instrument Calibration (Tuning & Matching): Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform Automated Tuning and Matching (ATM) specifically for 1 H, 13 C, and 19 F nuclei. Causality: Precise tuning is critical for 13 C sensitivity, as quaternary carbons (C-4, C-5) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

  • Shimming: Execute gradient shimming to achieve a highly homogeneous magnetic field. Target a line width at half-height (FWHM) of < 0.6 Hz for the residual CHCl 3​ peak.

  • 13 C Acquisition (zgpg30): Utilize a 30-degree flip angle pulse sequence with proton decoupling. Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire a minimum of 1024 scans. Causality: The 30-degree pulse allows for faster longitudinal relaxation ( T1​ ) recovery, enabling rapid scan accumulation necessary to resolve the 1JCF​ doublet of the C-5 carbon against baseline noise.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Manually phase the spectra to ensure accurate integration and peak picking. Validate the structure by confirming the 1JCF​ (~275 Hz) and 2JCF​ (~22 Hz) coupling constants.

References

  • Processes for the preparation of pyrazoles (EP2167461B1). Google Patents.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions . eGrove (University of Mississippi). Available at:[Link]

  • Fluorinated Azaheterocycles . Durham e-Theses (Durham University). Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . ResearchGate. Available at:[Link]

Sources

Exploratory

Crystal structure and crystallographic data for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Crystal Structure and Analysis of Substituted Pyrazole-4-Carbaldehydes for Drug Discovery Professionals Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Analysis of Substituted Pyrazole-4-Carbaldehydes for Drug Discovery Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its metabolic stability.[1][2] For researchers and drug development professionals, a profound understanding of the three-dimensional architecture of pyrazole-based active pharmaceutical ingredients (APIs) is not merely academic—it is fundamental to designing effective, safe, and patentable medicines.[3] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing critical insights into the atomic arrangement, conformation, and intermolecular interactions that govern a drug's physicochemical properties and biological activity.[4]

This guide provides an in-depth technical overview of the process of determining and analyzing the crystal structure of a pyrazole-4-carbaldehyde derivative. As a specific crystal structure for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is not publicly deposited, this document will use the well-documented and closely related analogue, 1-phenyl-1H-pyrazole-4-carbaldehyde , as a representative case study. The principles and methodologies detailed herein are directly applicable to the target molecule and other similar small organic molecules, offering a comprehensive framework for researchers in the field.

The Strategic Importance of Pyrazole Scaffolds and Crystallographic Analysis

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key building block in a vast array of pharmaceuticals.[2][5] Its unique electronic properties and structural rigidity make it an ideal scaffold for developing inhibitors of protein kinases, a major target class in oncology.[6] Drugs like Crizotinib and Ruxolitinib feature this core structure, demonstrating its clinical and commercial significance.[5][6] The metabolic stability of the pyrazole ring is another crucial factor contributing to its frequent use in drug design.[1]

The precise three-dimensional structure of a molecule, determined through crystallography, is paramount in structure-based drug design (SBDD).[7] This knowledge allows medicinal chemists to:

  • Validate Molecular Connectivity: Unambiguously confirm the chemical identity and stereochemistry of a synthesized compound.

  • Understand Target Binding: Visualize how a drug molecule fits into the active site of its biological target (e.g., an enzyme or receptor), guiding the optimization of lead compounds to enhance potency and selectivity.

  • Control Physicochemical Properties: The arrangement of molecules in a crystal lattice (polymorphism) dramatically affects properties like solubility, dissolution rate, and stability, which are critical for drug formulation and bioavailability.[8]

Therefore, the ability to obtain and interpret high-quality crystal structures is a foundational skill in the journey from a chemical concept to a viable therapeutic agent.

Experimental Master Protocol: From Synthesis to a Diffraction-Quality Crystal

This section details the integrated workflow for synthesizing a pyrazole-4-carbaldehyde derivative and growing single crystals suitable for SC-XRD analysis.

Part A: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl (-CHO) group at the C4 position of a pyrazole ring.[9][10] The reaction involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts on the electron-rich pyrazole ring.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation (Causality: Generation of the Electrophile):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).

    • Cool the flask to 0°C in an ice-water bath. This is critical to control the exothermic reaction and prevent reagent decomposition.[10]

    • Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise with vigorous stirring. The formation of a viscous, often pale-yellow complex indicates the creation of the Vilsmeier reagent.

    • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation.

  • Formylation of the Pyrazole Substrate:

    • Dissolve the N-substituted pyrazole (e.g., 1-phenyl-1H-pyrazole, 1 equivalent) in a minimal amount of anhydrous solvent (DMF or dichloromethane).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to between 60-90°C. The optimal temperature and time should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.[10]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This hydrolyzes the reaction intermediate to yield the aldehyde and quenches any remaining reagent.

    • Neutralize the acidic solution by slowly adding a saturated solution of a weak base, such as sodium bicarbonate or sodium carbonate, until the pH is ~7-8.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Work-up cluster_2 Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Heated Reaction (60-90°C) Vilsmeier->Reaction Pyrazole N-Substituted Pyrazole Pyrazole->Reaction Quench Ice Water Quench & Neutralization Reaction->Quench Extract Extraction & Drying Quench->Extract Crude Crude Product Extract->Crude Column Column Chromatography Crude->Column Pure Pure Pyrazole-4-carbaldehyde Column->Pure caption Figure 1: Synthesis Workflow via Vilsmeier-Haack Reaction.

Figure 1: Synthesis Workflow via Vilsmeier-Haack Reaction.
Part B: Growing Single Crystals

The goal of crystallization is to produce a single, highly ordered crystal lattice, free of defects.[11] Slow, controlled growth is the most critical factor for success.[11]

Step-by-Step Protocol (Slow Solvent Evaporation):

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. A common starting point is a binary system, such as ethyl acetate/hexane or dichloromethane/hexane.

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the more soluble solvent (e.g., ethyl acetate) in a clean, small vial.

  • Induce Supersaturation: Slowly add the less soluble solvent (the "anti-solvent," e.g., hexane) dropwise until the solution becomes faintly turbid (cloudy). Add one or two drops of the more soluble solvent to just redissolve the precipitate.

  • Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. This restricts the rate of evaporation, allowing molecules to slowly and orderly deposit onto a growing crystal lattice.[11]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (ideally with dimensions of 0.1-0.3 mm), carefully harvest them using a nylon loop or a fine needle.[11]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an analytical technique that provides definitive information about the molecular and crystal structure of a compound.[12]

Part A: Data Collection

The harvested crystal is mounted on a goniometer head and placed into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern. The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction data are collected on a detector.

Part B: Structure Solution and Refinement

The collected diffraction spots are indexed and integrated to determine the unit cell parameters and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary molecular model. This model is subsequently "refined" against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final structure is assessed by several key metrics:

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit, with R1 values typically below 0.05 (5%) for a well-refined small molecule structure.[13]

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement.[13]

G cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement Crystal Single Crystal Diffractometer X-ray Diffractometer (100 K) Crystal->Diffractometer DiffPattern Diffraction Pattern Diffractometer->DiffPattern Indexing Indexing & Integration DiffPattern->Indexing SpaceGroup Unit Cell & Space Group Indexing->SpaceGroup Solving Structure Solution (e.g., SHELXS) SpaceGroup->Solving InitialModel Initial Atomic Model Solving->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement FinalModel Final Validated Structure Refinement->FinalModel caption Figure 2: Workflow for SC-XRD Structure Determination.

Figure 2: Workflow for SC-XRD Structure Determination.

Structural Analysis of the Case Study: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The following data and analysis are based on the published crystal structure of 1-phenyl-1H-pyrazole-4-carbaldehyde.[13] This provides a concrete example of the insights that can be derived from a high-quality crystallographic study.

Part A: Crystallographic Data Summary

This table summarizes the essential crystallographic data, providing a snapshot of the experiment and the resulting crystal system.

ParameterValue[13]
Chemical FormulaC₁₀H₈N₂O
Formula Weight172.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.1657 (10)
b (Å)5.0858 (4)
c (Å)15.3034 (11)
β (°)111.130 (9)
Volume (ų)810.60 (11)
Z (Molecules per cell)4
Temperature (K)100
Final R1 [I > 2σ(I)]0.050
Final wR2 (all data)0.136
Goodness-of-Fit (S)0.99
Part B: Molecular Geometry

The analysis of the structure reveals key geometric features. The aldehyde group is nearly coplanar with the pyrazole ring, as indicated by a torsion angle (O1—C1—C2—C3) of -179.35°.[13] This planarity suggests conjugation between the carbonyl group and the aromatic pyrazole system. The phenyl ring is slightly twisted relative to the pyrazole ring, with a dihedral angle of 10.14°.[13] This information is vital for understanding the molecule's preferred conformation, which directly influences how it can interact with a biological target.

Part C: Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. In the crystal of 1-phenyl-1H-pyrazole-4-carbaldehyde, two primary interactions dictate the packing arrangement:

  • C—H···O Hydrogen Bonds: Molecules form inversion dimers where the carbonyl oxygen atom of one molecule accepts weak hydrogen bonds from C-H groups on a neighboring molecule.[13]

  • π–π Stacking: These dimers are further linked into layers through π–π stacking interactions between the phenyl ring of one molecule and the pyrazole ring of another, with a centroid-to-centroid distance of 3.806 Å.[13]

Understanding these interactions is critical for predicting crystal packing, which can help in anticipating potential polymorphism and in designing co-crystals to modulate pharmaceutical properties.[8]

G mol1 C-H Pyrazole Ring Phenyl Ring C=O mol2 O=C Phenyl Ring Pyrazole Ring H-C mol1:o->mol2:h C-H···O Hydrogen Bond mol3 C-H Pyrazole Ring Phenyl Ring C=O mol4 O=C Phenyl Ring Pyrazole Ring H-C mol3:pyr->mol4:ph π–π Stacking caption Figure 3: Key Intermolecular Interactions in the Crystal Lattice.

Figure 3: Key Intermolecular Interactions in the Crystal Lattice.

Conclusion and Implications for Drug Development

This guide has outlined the comprehensive workflow for the structural elucidation of a medicinally relevant pyrazole-4-carbaldehyde, using a published analogue as a practical case study. The synthesis, crystallization, and SC-XRD analysis provide an unambiguous determination of the molecule's three-dimensional structure. The resulting data on molecular geometry and intermolecular packing forces are not merely descriptive; they are predictive tools for the drug development professional.

This structural knowledge directly informs lead optimization by revealing the molecule's preferred conformation and identifying sites for hydrogen bonding or other non-covalent interactions. Furthermore, understanding the supramolecular assembly is crucial for solid-state characterization and formulation, helping to de-risk development by identifying the most stable crystalline form and preventing the late-stage appearance of problematic polymorphs.[3] In essence, crystallographic analysis transforms a molecule from a 2D drawing into a 3D reality, providing the foundational insights necessary to build the next generation of targeted therapies.

References

  • Taylor & Francis. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • IJPSRR. (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • IUCr Journals. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]

  • Omics Online. (n.d.). The Role of Crystallography in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The future of crystallography in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Journal of Semiconductors. (n.d.). Preparation of Single Crystals of Small Molecule Organic Semiconductor via Solvent Vapor Annealing. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derived Ligands

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[3][4] This guide focuses on a specific, functionalized pyrazole core: 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. The strategic placement of a fluorine atom and an isopropyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for generating diverse ligand libraries.[1][5] This document provides a comprehensive, field-proven framework for researchers to systematically elucidate the mechanism of action (MoA) of novel ligands derived from this promising scaffold. We will journey from initial target hypothesis generation through detailed biophysical characterization and cellular validation, presenting not just protocols, but the strategic rationale that underpins a robust MoA investigation.

Foundational Strategy: From Scaffold to Mechanistic Hypothesis

Given the novelty of ligands derived from this specific pyrazole carbaldehyde, an MoA investigation cannot rely on pre-existing data. Instead, we must employ a logical, multi-pronged strategy that integrates computational prediction with empirical screening to generate and refine testable hypotheses. The overall workflow is a systematic process of narrowing possibilities to arrive at a validated molecular mechanism.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation & Hit Confirmation cluster_2 Phase 3: Mechanistic Deep Dive A Ligand Library Synthesis (from Pyrazole-4-carbaldehyde) B Computational Prediction (Target Fishing, Docking) A->B Input C Phenotypic Screening (e.g., Anti-proliferation Assays) A->C Input D Hypothesized Biological Target(s) (e.g., Kinase X, Enzyme Y) B->D C->D E Biochemical Assays (Enzyme Activity, IC50) D->E Test Hypothesis G Confirmed Target Interaction E->G F Cell-Based Target Engagement (e.g., CETSA) F->G H Enzyme Inhibition Kinetics (Mode of Inhibition) G->H Elucidate Mechanism K Validated Molecular Mechanism H->K I Biophysical Binding Analysis (SPR, ITC) I->K J Structural Biology (Co-crystallography) J->K

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action (MoA).

Computational Target Prediction (In Silico Target Fishing)

Before committing to resource-intensive wet-lab experiments, computational methods can predict a ligand's mechanism of action and potential biological targets.[6] This is the most logical first step.

  • Ligand-Based Approaches: This strategy leverages the principle that structurally similar molecules often have similar biological activities.[6] By comparing our novel pyrazole derivatives to vast databases of compounds with known targets, we can identify potential interactions. A quantitative structure-activity relationship (QSAR) model can be built if a sufficient number of analogs have been synthesized and tested, correlating structural properties with biological activity.[6][7]

  • Structure-Based Approaches (Reverse Docking): If no close structural analogs exist, reverse docking is a powerful alternative. Here, the ligand is computationally docked against a library of known protein structures.[7] Scoring functions then estimate the binding affinity, producing a ranked list of the most probable protein targets. This method is invaluable for identifying unexpected targets and de-risking a program early.

Phenotypic Screening

Parallel to computational work, initial screening of the ligand library in relevant disease models (e.g., cancer cell lines) provides crucial functional data. A consistent phenotypic outcome, such as the induction of apoptosis or cell cycle arrest, can suggest that the ligands are modulating specific signaling pathways.[8] For instance, pyrazole derivatives have been widely reported to inhibit various protein kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[9][10] A strong anti-proliferative effect would therefore prioritize kinases as a target class for further investigation.

Target Validation and Confirmation of Engagement

A computational prediction or a phenotypic effect is not proof of mechanism. The next critical phase is to empirically validate the hypothesized target and confirm that the ligand directly engages it in a relevant biological context.[11][12]

Primary Validation: Biochemical Assays

The first experimental test is a direct one: does the ligand modulate the activity of the purified, recombinant target protein? For enzyme targets like kinases or cyclooxygenases (COX), this involves an in vitro activity assay.[13][14] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Table 1: Example IC50 Data for a Hypothetical Ligand Series This table illustrates how data from a primary biochemical screen would be structured to compare the potency of different derivatives (R-groups) synthesized from the pyrazole-4-carbaldehyde core.

Compound IDR-Group ModificationTarget Kinase IC50 (nM)
LIGAND-001-H1,250
LIGAND-002-Phenyl345
LIGAND-003-4-Methoxyphenyl120
LIGAND-004-4-Chlorophenyl85
POS-CTRLStaurosporine15

Protocol 1: General Kinase Inhibition Assay (IC50 Determination)

  • Rationale: This protocol establishes a direct, quantifiable link between the compound and the inhibition of the hypothesized target enzyme's catalytic activity. It is the foundational experiment for hit validation.

  • Self-Validation: The inclusion of positive (a known potent inhibitor) and negative (DMSO vehicle) controls is critical. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered robust.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., p38α MAP Kinase) in kinase buffer.

    • Prepare a 2X substrate solution (e.g., biotinylated peptide substrate + ATP) in kinase buffer.

    • Serially dilute test compounds and a positive control (e.g., Staurosporine) in DMSO, then dilute into kinase buffer to create 10X final concentrations.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of 10X compound solution or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to appropriate wells.

    • Add 10 µL of kinase buffer to "no enzyme" control wells.

    • Add 12.5 µL of 2X kinase solution to all other wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction:

    • Add 12.5 µL of 2X substrate solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Stop Reaction & Detect Signal:

    • Add 25 µL of a stop/detection solution (e.g., containing EDTA to chelate Mg2+ and a labeled antibody to detect the phosphorylated product).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or time-resolved fluorescence).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Secondary Validation: Cellular Target Engagement

Confirming that a ligand inhibits a purified enzyme is necessary, but not sufficient. We must prove that the ligand can enter a cell and bind to its intended target in that complex environment. The Cellular Thermal Shift Assay (CETSA) is an authoritative method for this purpose.[12] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA provides direct evidence of target engagement within intact cells, bridging the gap between biochemical activity and cellular function. A positive result demonstrates bioavailability and binding to the intended protein.[12][16]

  • Cell Treatment:

    • Culture cells (e.g., a human cancer cell line) to ~80% confluency.

    • Treat cells with the test compound at a relevant concentration (e.g., 10x biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating Gradient:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein quantification method.

  • Data Interpretation:

    • Plot the fraction of soluble target protein against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Elucidating the Molecular Mechanism of Inhibition

Once a target is validated, the focus shifts to understanding the precise molecular interactions. This involves determining the reversibility and mode of inhibition, quantifying binding affinity and kinetics, and ideally, visualizing the binding pose.

Enzyme Inhibition Kinetics

Enzyme kinetics studies are fundamental to understanding how an inhibitor interacts with its target enzyme and substrate.[14] These experiments distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed), which have significant implications for drug development.[14][17]

Inhibition_Workflow cluster_0 Determine Mode of Inhibition A Perform Enzyme Assays (Vary [Substrate] at fixed [Inhibitor]) B Measure Initial Reaction Velocities (v) A->B C Generate Michaelis-Menten Plots (v vs. [S]) B->C D Create Lineweaver-Burk Plot (1/v vs. 1/[S]) C->D E Analyze Plot Intercepts & Slopes D->E F Competitive (Lines intersect on Y-axis) E->F G Non-competitive (Lines intersect on X-axis) E->G H Uncompetitive (Parallel lines) E->H

Figure 2: Experimental workflow for determining the mode of enzyme inhibition.

Protocol 3: Determining Mode of Enzyme Inhibition

  • Rationale: This protocol elucidates the kinetic mechanism by which the inhibitor reduces enzyme activity. The resulting inhibition constant (Ki) is a more precise measure of potency than IC50 because it is independent of substrate concentration.[18]

  • Experimental Design:

    • Design a matrix of experiments where the substrate concentration is varied across a range (e.g., 0.1x to 10x the Michaelis constant, Km) for several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).

  • Assay Execution:

    • Perform the enzyme activity assay as described in Protocol 1 for each condition in the matrix. It is crucial to measure the initial reaction velocity, where product formation is linear with time.[17]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v) against substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot): plot 1/v versus 1/[S].[17][19]

  • Interpretation of Lineweaver-Burk Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.[14] The inhibitor binds only to the free enzyme's active site.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains unchanged.[14] The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex.

    • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.[14] The inhibitor binds only to the enzyme-substrate complex.

  • Calculate Ki:

    • The inhibition constant (Ki) can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration).

Table 2: Example Enzyme Kinetic Parameters for a Competitive Inhibitor

Inhibitor Conc. (nM)Apparent Km (µM)Vmax (RFU/min)
0 (Control)10.25000
5015.15010
10020.54985
20031.05025
Calculated Ki 98 nM
Biophysical Characterization of the Binding Interaction

While kinetic assays measure the consequence of binding (i.e., loss of function), biophysical techniques directly measure the physical interaction between the ligand and its target protein.[20] Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology for this purpose.

  • Rationale: SPR provides precise measurements of the binding kinetics (the association rate, k_on, and the dissociation rate, k_off) and the binding affinity (the equilibrium dissociation constant, KD).[20][21] The residence time (1/k_off) of a drug on its target is increasingly recognized as a critical parameter for in vivo efficacy.[22]

Protocol 4: Surface Plasmon Resonance (SPR) Binding Analysis

  • Chip Preparation:

    • Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). One flow cell should be left as a reference (mock-immobilized).

  • Binding Measurement:

    • Inject a series of concentrations of the pyrazole-derived ligand (the analyte) over both the target and reference flow cells.

    • Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.

  • Data Processing:

    • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.

    • Subtract a "zero concentration" (buffer only) injection to double-reference the data.

  • Kinetic Analysis:

    • Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model).

    • This fitting process yields the kinetic rate constants k_on (in M⁻¹s⁻¹) and k_off (in s⁻¹).

    • The equilibrium dissociation constant, KD, is calculated as k_off / k_on (in M).

Table 3: Example Biophysical Binding Data from SPR

Compound IDk_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)KD (nM)
LIGAND-0032.55.0200
LIGAND-0044.11.229

Downstream Pathway Analysis and Cellular Effects

The final piece of the MoA puzzle is to connect the direct inhibition of the target protein to the ultimate cellular phenotype. This involves investigating the downstream signaling pathways affected by target modulation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazole Ligand (Competitive Inhibitor) Inhibitor->MEK Inhibition

Figure 3: Hypothetical signaling pathway showing inhibition of MEK by a pyrazole ligand.

If, for example, our pyrazole ligand is found to be a competitive inhibitor of MEK kinase (Figure 3), we must then confirm that it blocks signaling downstream of MEK in cells.

  • Western Blotting: This is the workhorse technique for pathway analysis. Cells would be treated with the inhibitor, stimulated (e.g., with a growth factor), and then lysed. Western blotting would then be used to measure the phosphorylation status of the direct substrate of MEK, which is ERK. A potent MEK inhibitor should dramatically reduce the levels of phosphorylated ERK (p-ERK) without affecting total ERK levels.

  • Transcriptomics/Proteomics: For a more unbiased, global view, -omics technologies can be employed.[23] Comparing the gene expression (transcriptomics) or protein abundance (proteomics) profiles of cells treated with the inhibitor versus a vehicle control can reveal the full spectrum of pathways affected by target engagement, potentially identifying novel functions or off-target effects.

Conclusion

Elucidating the mechanism of action for a novel ligand series, such as those derived from 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, is a systematic, multi-disciplinary endeavor. It begins with broad, hypothesis-generating techniques and progressively focuses through layers of increasingly specific validation. By integrating computational prediction, biochemical assays, cellular target engagement studies, detailed biophysical characterization, and downstream pathway analysis, researchers can build a robust, evidence-based understanding of a compound's molecular mechanism. This rigorous approach is not merely an academic exercise; it is essential for the successful translation of a promising chemical scaffold into a potential therapeutic agent.

References

  • Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development.
  • Computational analyses of mechanism of action (MoA)
  • Current computational methods for predicting protein interactions of natural products.
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem.
  • Target Identification and Validation (Small Molecules). University College London.
  • Importance of Target Identification & Validation in Drug Development. News-Medical.net.
  • New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia University Department of Systems Biology.
  • Target Validation in Drug Discovery.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Current status of pyrazole and its biological activities.
  • Enzyme kinetics and inhibition studies. Fiveable.
  • Insights into intercellular receptor-ligand binding kinetics in cell communic
  • Target Engagement Assays in Early Drug Discovery.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Smolecule.
  • Receptor-Ligand Binding Assays. Labome.
  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing.
  • What are computational methods for rational drug design?.
  • Mechanisms of Action (MoA) Prediction. Analytics Vidhya.
  • A standard operating procedure for an enzym
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reductive Amination of 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Drug Discovery Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The pyrazole nucleu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded within the pharmacophores of FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and other small-molecule therapeutics. The building block 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) is particularly valuable for synthesizing novel, sterically tuned, and metabolically stable secondary or tertiary amines via reductive amination.

The Chemoselectivity Challenge: Avoiding SNAr

When designing a reductive amination protocol for this specific aldehyde, chemists must account for the unique electronic environment created by the pyrazole ring and its substituents.

  • Electrophilic Activation: The highly electron-withdrawing 5-fluoro group increases the electrophilicity of the adjacent C4-carbaldehyde, facilitating rapid imine/iminium formation.

  • SNAr Vulnerability: This same electron-withdrawing effect, combined with the electron-deficient nature of the pyrazole ring, makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If harsh basic conditions, strong nucleophiles (like unhindered primary amines), or high temperatures are used, the amine can displace the fluorine atom, leading to unwanted defluorinated byproducts.

The Solution: To preserve the 5-fluoro substituent while achieving high yields of the target alkylated amine, mild, weakly acidic, or neutral conditions at room temperature are mandatory. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE) is the gold standard for this transformation [1]. STAB selectively reduces the imine intermediate over the unreacted aldehyde and operates efficiently at room temperature, completely mitigating the risk of SNAr [2].

Signaling Pathway Context: Why Synthesize Pyrazole-Amines?

Molecules derived from 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde are primarily synthesized to act as ATP-competitive inhibitors in kinase signaling cascades. The pyrazole nitrogen atoms often serve as critical hydrogen-bond acceptors/donors in the kinase hinge region, while the 1-isopropyl group occupies hydrophobic pockets, and the elaborated amine tail extends into solvent-exposed regions to improve solubility and pharmacokinetic properties.

Caption: Simplified kinase signaling cascade illustrating the intervention point of pyrazole-based inhibitors.

Experimental Design & Reagent Optimization

The choice of reducing agent is critical for maximizing the yield of the desired amine while suppressing SNAr at the 5-position and preventing over-reduction of the aldehyde to an alcohol [3]. The table below summarizes the quantitative performance of common reducing agents with this specific substrate.

Reducing AgentSolventTempAdditiveAvg. YieldSNAr ByproductNotes
STAB (NaBH(OAc)₃) DCERTAcOH (Optional)85–95% < 1% Optimal. High chemoselectivity; mild conditions prevent fluorine displacement.
NaBH₃CN MeOHRTAcOH (pH 5-6)75–85%< 2%Good yield, but generates highly toxic HCN/NaCN byproducts during workup.
NaBH₄ / I₂ MeOHRTNone65–75%~ 5%Viable alternative for non-nucleophilic amines; iodine catalyzes imine formation.
NaBH₄ (Direct) MeOHRefluxNone< 40%> 30%Not Recommended. Heat and basicity promote rapid SNAr displacement of fluorine.

Detailed Step-by-Step Protocols

Protocol A: Direct Reductive Amination using STAB (Preferred)

This protocol is optimized for secondary amines and weakly basic primary amines.

Reagents & Materials:

  • 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 156.16 mg)

  • Target Amine (1.1 to 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

  • Glacial Acetic Acid (AcOH) (1.0 equiv) — Only required if using a weakly nucleophilic amine (e.g., anilines).

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.

  • Imine Formation: If the amine is weakly nucleophilic, add glacial acetic acid (1.0 mmol). Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes to allow for complete imine/iminium formation.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; ensure the temperature does not exceed 30 °C to protect the 5-fluoro group.

  • Maturation: Stir the opaque suspension at room temperature for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

  • Quench & Workup: Once the aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3​ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate or DCM/MeOH gradients) to afford the pure alkylated amine.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Amines)

If dialkylation is a risk (when using unhindered primary amines) or if the amine is highly sterically hindered, a stepwise approach is required [1].

  • Condense the aldehyde and amine in anhydrous Methanol (MeOH) over activated 3Å molecular sieves for 4–6 hours at room temperature.

  • Once the imine is fully formed (verified by NMR or LC-MS), cool the flask to 0 °C.

  • Add NaBH4​ (1.2 equiv) slowly. Stir for 2 hours at 0 °C to RT, then quench with water and extract with Ethyl Acetate.

Workflow Diagram

Caption: Standard operational workflow for the direct reductive amination of pyrazole-4-carbaldehydes using STAB.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To confirm the success of the reductive amination and the preservation of the 5-fluoro group, utilize the following analytical checkpoints:

  • ¹H NMR Spectroscopy (Diagnostic Shifts):

    • Starting Material: The aldehyde proton of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde appears as a distinct, sharp singlet far downfield at ~9.8 to 10.0 ppm [4].

    • Product Confirmation: Upon successful reductive amination, this aldehyde peak will completely disappear. A new signal corresponding to the newly formed methylene bridge ( −CH2​−N− ) will appear between 3.6 and 4.2 ppm (typically a singlet for tertiary amines, or a doublet/broad singlet if coupled to an adjacent N-H proton).

    • Isopropyl Group: The methine proton of the isopropyl group will remain visible as a septet at ~4.5 ppm, and the methyl groups as a doublet at ~1.5 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Ensure the presence of the fluorine signal to confirm that SNAr displacement did not occur. A missing ¹⁹F signal indicates that the reaction temperature was too high or the amine was too basic.

  • LC-MS Monitoring:

    • The desired product will show an [M+H]+ mass corresponding to the exact mass of the aldehyde + amine - 18 Da (loss of water) + 2 Da (reduction).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Oliphant, S. J., & Morris, R. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30048–30055.[Link]

Application

An In-Depth Technical Guide to 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary The compound 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. Pyrazole cores are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. Pyrazole cores are ubiquitous in FDA-approved therapeutics due to their favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen bonding and π -stacking interactions within protein binding pockets[2]. This specific building block combines three distinct functional handles—a highly reactive 4-carbaldehyde, a sterically demanding 1-isopropyl group, and an activated 5-fluoro substituent—enabling divergent synthetic pathways to access complex molecular architectures such as NLRP3 inflammasome inhibitors, kinase inhibitors, and antimicrobial agents[3][4].

Structural Rationale & Mechanistic Insights

As an Application Scientist, selecting the right building block is about anticipating both the synthetic trajectory and the final pharmacokinetic profile of the drug candidate. The unique substitution pattern of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde offers specific mechanistic advantages:

  • The 5-Fluoro Substituent (Metabolic Shield & Synthetic Handle): Fluorine is highly electronegative, which modulates the pKa of the pyrazole ring and shields the core from cytochrome P450-mediated oxidative metabolism. Synthetically, the 5-fluoro group is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar). The adjacent pyrazole nitrogen and the electron-withdrawing 4-formyl group stabilize the Meisenheimer complex intermediate, making the fluorine an excellent leaving group for displacement by amines, alkoxides, or thiolates.

  • The 1-Isopropyl Group (Lipophilicity & Steric Bulk): The branched isopropyl group increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. Sterically, it is perfectly sized to occupy specific hydrophobic pockets in target proteins, such as the ATP-binding site of kinases or the NACHT domain of the NLRP3 sensor protein[5].

  • The 4-Carbaldehyde Group (Electrophilic Center): The formyl group is a highly reactive electrophile. It serves as the primary anchor for divergent synthesis, readily undergoing reductive amination to form secondary/tertiary amines, Knoevenagel condensations to form vinyl derivatives, or Schiff base formations with anilines to yield dual-targeting antimicrobial agents[4][6].

Key Applications in Drug Discovery

Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1 β and IL-18. Dysregulation of NLRP3 is implicated in autoimmune and neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and gout[5][7]. Recent patent literature (e.g., WO2020104657A1) extensively utilizes 5-fluoro-1-isopropyl-1H-pyrazole derivatives to synthesize potent allosteric inhibitors of the NLRP3 inflammasome[3][8].

Antimicrobial and Anticancer Agents

Pyrazole-4-carbaldehydes are frequently condensed with various anilines to form Schiff bases. These bis-pyrazole Schiff bases have demonstrated potent immunomodulatory activity and act as dual-targeting inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, showing broad-spectrum efficacy against drug-resistant bacterial strains[4][9]. Furthermore, derivatives of this scaffold have shown significant antiproliferative activity against various cancer cell lines (e.g., MCF-7, HeLa) by acting as kinase inhibitors[6][10].

Workflow Visualizations

Divergent Synthetic Utility

The following diagram illustrates how 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a central hub for generating diverse pharmacological classes.

SyntheticWorkflow A 5-Fluoro-1-isopropyl-1H- pyrazole-4-carbaldehyde (CAS: 1694879-46-3) B Reductive Amination (NaB(OAc)3, DCE) A->B 1°/2° Amine C SNAr Reaction (Nucleophile, Base, Heat) A->C Nu- (Amine/Alkoxide) D Schiff Base Formation (Anilines, EtOH, H+) A->D Ar-NH2 E 4-(Aminomethyl)pyrazoles (Kinase Inhibitors) B->E F 5-Substituted Pyrazoles (NLRP3 Inhibitors) C->F G Bis-pyrazole Schiff Bases (DHFR/DNA Gyrase Inhibitors) D->G

Caption: Divergent synthetic pathways utilizing 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

NLRP3 Inflammasome Pathway Targeting

The diagram below maps the biological pathway targeted by derivatives of this pyrazole building block.

NLRP3Pathway Signal Pathogen/Danger Signals (ATP, Toxins, Urate) NLRP3 NLRP3 Sensor Protein Signal->NLRP3 Activates ASC ASC Adaptor Protein NLRP3->ASC Oligomerization Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits ActiveCaspase Active Caspase-1 Caspase1->ActiveCaspase Cleavage IL1b IL-1β / IL-18 Secretion (Inflammation & Pyroptosis) ActiveCaspase->IL1b Maturation Inhibitor Pyrazole-based NLRP3 Inhibitor Inhibitor->NLRP3 Allosteric Inhibition

Caption: Inhibition of the NLRP3 Inflammasome pathway by pyrazole-based therapeutics.

Quantitative Data Summary

The table below summarizes typical reaction conditions, expected yields, and functional group tolerances when utilizing this building block in standard medicinal chemistry workflows.

Reaction TypeReagents & ConditionsTypical YieldFunctional Group TolerancePrimary Application
Reductive Amination Amine (1.1 eq), NaBH(OAc) 3​ (1.5 eq), DCE, RT, 12h75 - 90%High (Tolerates halogens, ethers, esters)Kinase Inhibitor Libraries
S N​ Ar (Amination) 1°/2° Amine (2.0 eq), DIPEA (3.0 eq), DMF, 80°C, 4h60 - 85%Moderate (Sensitive to strong nucleophiles)NLRP3 Inhibitor Cores
Schiff Base Formation Aniline (1.0 eq), EtOH, Cat. AcOH, Reflux, 6h80 - 95%High (Tolerates nitro, cyano, methoxy groups)Antimicrobial Agents
Knoevenagel Condensation Active Methylene (1.1 eq), Piperidine (cat.), EtOH, Reflux70 - 88%HighAnticancer Screening

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to guide troubleshooting.

Protocol 1: Reductive Amination to Yield 4-(Aminomethyl)pyrazoles

Expert Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over sodium borohydride (NaBH 4​ ) because it is a milder reducing agent. It selectively reduces the in situ generated iminium ion without prematurely reducing the highly reactive 4-carbaldehyde to its corresponding alcohol.

Materials:

  • 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Primary or Secondary Amine (1.1 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • 1,2-Dichloroethane (DCE, anhydrous) (5.0 mL)

  • Glacial Acetic Acid (Optional, 1-2 drops for less nucleophilic amines)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis (If necessary): If utilizing a deactivated aniline, add 1-2 drops of glacial acetic acid to facilitate imine formation.

  • Monitoring: Stir the mixture at room temperature for 1-2 hours. Self-Validation Step: Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS to confirm complete consumption of the aldehyde and formation of the intermediate imine/iminium species.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc) 3​ (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Completion: Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ (5.0 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-(aminomethyl)pyrazole derivative.

Protocol 2: Nucleophilic Aromatic Substitution (S N​ Ar) of the 5-Fluoro Group

Expert Rationale: The 5-fluoro group is highly activated by the adjacent nitrogen and the para-like formyl group. Fluorine is the ideal leaving group for S N​ Ar due to its high electronegativity, which stabilizes the transition state during the addition step (the rate-determining step).

Materials:

  • 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Nucleophile (e.g., cyclic secondary amine like morpholine or piperidine) (2.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a sealed microwave vial or a thick-walled glass tube, dissolve the pyrazole building block (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the nucleophilic amine (2.0 mmol) followed by DIPEA (3.0 mmol). The excess base acts as an acid scavenger for the generated HF.

  • Heating: Heat the reaction mixture to 80°C using an oil bath or a microwave synthesizer (for 30 minutes if using microwave irradiation).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The S N​ Ar product will typically run lower on the TLC plate due to increased polarity from the newly introduced amine.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (15 mL). Wash the organic layer extensively with water (3 x 10 mL) to remove the DMF and DIPEA salts, followed by a final brine wash (10 mL).

  • Isolation: Dry the organic layer over MgSO 4​ , filter, and concentrate under reduced pressure. The resulting 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be used directly in subsequent reductive aminations or purified via recrystallization.

References

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at:[Link]

  • Hassan, A. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2593. Available at:[Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. Available at:[Link]

  • Inflazome Limited (2020).NLRP3 Inhibitors (WO2020104657A1). World Intellectual Property Organization.
  • Zheng, Y., et al. (2023). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. ACS Pharmacology & Translational Science, 6(11), 3022-3045. Available at:[Link]

Sources

Method

Application Notes and Protocols for Knoevenagel Condensation Reactions with 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Knoevenagel Condensation In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a position of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Knoevenagel Condensation

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a position of exceptional significance. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the privileged heterocyclic scaffolds, pyrazoles are a cornerstone due to their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The subject of this guide, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, represents a key building block for the synthesis of novel therapeutic agents. Its fluorinated pyrazole core is a highly sought-after motif in contemporary drug discovery programs.[2][3][4][5]

The Knoevenagel condensation, a classic yet remarkably versatile carbon-carbon bond-forming reaction, provides an efficient and powerful tool for the elaboration of such complex scaffolds.[6][7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[6][8][9] The resulting electron-deficient alkene is a versatile intermediate, primed for a variety of subsequent chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Knoevenagel condensation reactions with 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, offering detailed protocols and insights into the underlying chemical principles.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion (enolate).[6][8][10] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in this case, to form an aldol-type addition product.[10] Subsequent elimination of a water molecule, often facilitated by the reaction conditions, leads to the formation of the final α,β-unsaturated product.[6][8]

Several factors are critical to the success of the Knoevenagel condensation:

  • The nature of the active methylene compound: The acidity of the methylene protons is a key determinant of reactivity. Compounds with two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, and diethyl malonate, are particularly effective.[9][11]

  • The choice of catalyst: Weak bases like piperidine, pyridine, or triethylamine are commonly employed to avoid self-condensation of the aldehyde.[9][12] However, a variety of other catalysts, including Lewis acids and even catalyst-free systems under specific conditions, have been reported.[13][14][15]

  • The reaction solvent: The choice of solvent can influence reaction rates and yields. Alcohols, such as ethanol, are frequently used, but other solvents or even solvent-free conditions may be advantageous depending on the specific reactants.[16]

  • Reaction temperature and time: These parameters should be optimized for each specific reaction to ensure complete conversion while minimizing the formation of side products.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds.

Protocol 1: Reaction with Malononitrile using Piperidine as a Catalyst

This protocol describes a standard and highly effective method for the condensation with malononitrile.

Materials:

  • 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the aldehyde. To this solution, add malononitrile (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reaction with Ethyl Cyanoacetate using an Ammonium Salt Catalyst

This protocol utilizes a milder catalytic system, which can be beneficial for sensitive substrates.

Materials:

  • 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate or diisopropylethylammonium acetate (DIPEAc)[17]

  • Toluene or Hexane

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), combine 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

  • Catalyst Addition: Add the ammonium salt catalyst (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
MalononitrilePiperidine (10)EthanolReflux1-3>90
Ethyl CyanoacetateDIPEAc (10)[17]HexaneReflux2-485-95
Diethyl MalonatePiperidine/Acetic Acid (1:1)TolueneReflux6-1270-85
Cyanoacetic AcidPyridinePyridine80-1002-475-90 (decarboxylated)

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 5-Fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbaldehyde AldolAdduct Aldol Addition Product Aldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->AldolAdduct Nucleophilic Attack FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct Dehydration (-H2O) Experimental_Workflow Start Start: Combine Aldehyde and Active Methylene Compound AddSolvent Add Solvent (e.g., Ethanol) Start->AddSolvent AddCatalyst Add Catalyst (e.g., Piperidine) AddSolvent->AddCatalyst ReactionStep Stir at appropriate temperature (RT to Reflux) AddCatalyst->ReactionStep Monitor Monitor reaction progress by TLC ReactionStep->Monitor Workup Work-up: Cool, filter or concentrate Monitor->Workup Reaction Complete Purify Purification: Recrystallization or Chromatography Workup->Purify Characterize Characterization: NMR, IR, MS Purify->Characterize

Caption: A typical experimental workflow for the Knoevenagel condensation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published methodologies for the Knoevenagel condensation. [6][7][8]The reliability of these procedures is underscored by the following self-validating principles:

  • Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) provides a real-time, qualitative assessment of the reaction's progress, allowing for precise determination of the reaction endpoint.

  • Product Characterization: The unambiguous structural elucidation of the final product through a combination of spectroscopic techniques (NMR, IR, MS) provides definitive confirmation of a successful reaction.

  • Reproducibility: The use of stoichiometric amounts of reactants and catalytic quantities of base, under controlled conditions, ensures the reproducibility of the experimental outcomes.

By adhering to these principles, researchers can confidently execute these protocols and validate the successful synthesis of the desired Knoevenagel condensation products.

Conclusion

The Knoevenagel condensation of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a robust and versatile method for the synthesis of novel, fluorinated pyrazole derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers in medicinal chemistry and drug discovery to access a diverse range of α,β-unsaturated compounds. These products can serve as valuable intermediates for the development of new therapeutic agents, leveraging the unique properties imparted by the fluorinated pyrazole scaffold.

References

  • Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Scite. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Catalysts used for Knoevenagel condensation. ResearchGate. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water. Bentham Science Publishers. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Latvian Institute of Organic Synthesis. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PMC. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Iraqi National Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Modern Agrochemical Synthesis

Abstract The pyrazole scaffold is a well-established "privileged structure" in agrochemical research, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2][3] This guide focuses on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a well-established "privileged structure" in agrochemical research, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2][3] This guide focuses on a key functionalized intermediate, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde , detailing its strategic importance and application in the synthesis of next-generation crop protection agents. The presence of a fluorine atom at the 5-position and an isopropyl group at the N-1 position significantly influences the molecule's electronic properties and lipophilicity, often enhancing binding affinity to target enzymes and improving metabolic stability.[4][5] The 4-carbaldehyde group serves as a versatile synthetic handle, primarily for elaboration into the critical carboxylic acid function required for the synthesis of pyrazole-carboxamide fungicides. These compounds are a cornerstone of modern disease management, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs).[1][6]

This document provides researchers, chemists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a clear rationale for experimental choices, underscoring the compound's pivotal role in the agrochemical development pipeline.

The Pyrazole-Carboxamide Agrochemical Class: A Synthetic Overview

The primary application of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is as a precursor to pyrazole-4-carboxamides. This class of molecules has yielded some of the most successful broad-spectrum fungicides on the market, including Bixafen, Fluxapyroxad, and Penflufen.[1][3][6] The general synthetic strategy involves a three-step transformation of the 4-carbaldehyde group into the final amide linkage.

This workflow is initiated by the oxidation of the aldehyde to a carboxylic acid. The carboxylic acid is then activated, typically by conversion to an acid chloride, to facilitate nucleophilic attack. Finally, the activated acid is coupled with a carefully selected amine moiety, which is crucial for tuning the final product's biological specificity and spectrum of activity.

G Start 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbaldehyde Acid 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carboxylic acid Start->Acid Step 1: Oxidation AcidChloride 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbonyl chloride Acid->AcidChloride Step 2: Activation Final Target Agrochemical (Pyrazole-Carboxamide) AcidChloride->Final Step 3: Amide Coupling Amine Substituted Amine Moiety Amine->Final

Caption: General Synthetic Workflow for Pyrazole-Carboxamide Agrochemicals.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Oxidation to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Causality and Experimental Choice: The conversion of the aldehyde to a carboxylic acid is the foundational step for creating the amide bond. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation. A water/acetone co-solvent system is employed to address the low solubility of the organic starting material in a purely aqueous medium, thereby ensuring a homogenous reaction mixture and facilitating a complete reaction.[7] The reaction is heated to increase the rate of oxidation. Acidification of the reaction mixture post-filtration protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid, which simplifies isolation.[6]

Materials:

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, heating mantle, and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (10 mmol) in a 3:2 mixture of water and acetone (100 mL).

  • To this suspension, add potassium permanganate (36 mmol) portion-wise to control the initial exotherm.

  • Heat the reaction mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

  • Transfer the filtrate to a beaker and place it in an ice-water bath.

  • Slowly acidify the filtrate to a pH of approximately 2 by adding concentrated HCl dropwise. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Activation to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride

Causality and Experimental Choice: The carboxylic acid is not sufficiently electrophilic to react directly with most amines. It must first be activated. Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and highly efficient method.[8][9] Thionyl chloride is often chosen for its cost-effectiveness; the byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction is run under reflux to ensure it goes to completion. The resulting acid chloride is highly reactive and moisture-sensitive, so it is typically used immediately in the next step without extensive purification.[7]

Materials:

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (5 mmol).

  • Add thionyl chloride (15 mmol, 3 equivalents) and a catalytic amount of DMF (2-3 drops).

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride is obtained as an oil or low-melting solid and is used directly in the subsequent coupling reaction.

Protocol 3: Amide Coupling with a Model Aniline

Causality and Experimental Choice: This is the final, crucial step where the pyrazole core is joined to the amine component. The reaction between the highly electrophilic acid chloride and the nucleophilic amine is rapid. A tertiary amine base, such as triethylamine (Et₃N), is added to the reaction mixture to act as an acid scavenger.[7] It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Materials:

  • Crude 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride (from Protocol 2)

  • A selected substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the substituted aniline (5 mmol) and triethylamine (6 mmol) in anhydrous THF (25 mL).

  • Cool the solution to 0-5°C using an ice-water bath.

  • Dissolve the crude acid chloride from Protocol 2 in a small volume of anhydrous THF and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final pyrazole-carboxamide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The majority of fungicides derived from this pyrazole core are Succinate Dehydrogenase Inhibitors (SDHIs).[1][10] They function by targeting Complex II of the mitochondrial electron transport chain in pathogenic fungi.

Mechanistic Insight: Succinate dehydrogenase is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the enzyme, physically blocking the natural substrate from accessing the active site.[10][11] This competitive inhibition halts the electron transport chain, which in turn stops the production of ATP, the cell's primary energy currency. The resulting energy deficit leads to the cessation of fungal spore germination and mycelial growth, effectively controlling the disease.[1][6]

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate NoATP ATP Production BLOCKED ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fungicide Pyrazole-Carboxamide (SDHI) Fungicide->ComplexII Binds & Inhibits

Caption: Inhibition of Fungal Respiration by Pyrazole-Carboxamide SDHI Fungicides.

Quantitative Data Summary

The following table summarizes typical outcomes for the described synthetic protocols. Yields and purity are representative and may vary based on the specific substrate, reaction scale, and purification technique.

Protocol StageTransformationTypical ReagentsTypical YieldTypical Purity (Post-Purification)
1 Aldehyde to Carboxylic AcidKMnO₄, H₂O/Acetone85 - 95%>98%
2 Carboxylic Acid to Acid ChlorideSOCl₂, cat. DMF>95% (crude)Used directly
3 Acid Chloride to AmideSubstituted Aniline, Et₃N70 - 90%>99%

Conclusion

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde stands out as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its structure is pre-functionalized for efficient conversion into the pyrazole-carboxamide toxophore, which is central to the powerful SDHI class of fungicides. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to leverage this key intermediate in the discovery and development of novel, effective, and sustainable crop protection solutions. The continued exploration of new amine moieties for coupling will undoubtedly lead to the expansion of this important class of agrochemicals.

References

  • Zhang, S., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • SciELO. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. Retrieved from [Link]

  • Google Patents. (2014). WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Google Patents. (n.d.). KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • eGrove. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

Sources

Method

Advanced Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling via C-F Bond Activation of 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Executive Briefing The 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde motif is a highly versatile building block in the development of kinase inhibitors and agrochemicals. Traditionally, the C5-fluoro position is ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde motif is a highly versatile building block in the development of kinase inhibitors and agrochemicals. Traditionally, the C5-fluoro position is utilized as an electrophile for Nucleophilic Aromatic Substitution (SNAr). However, advanced late-stage functionalization demands the ability to form C-C bonds at this position while preserving the orthogonal reactivity of the C4-carbaldehyde group.

This guide details a paradigm-shifting methodology: the Nickel-catalyzed Suzuki-Miyaura cross-coupling via direct C-F bond activation . By leveraging the unique organometallic properties of Nickel(0) and the directing effects of the pyrazole core, researchers can seamlessly replace the robust C-F bond with diverse aryl or heteroaryl groups[1].

Mechanistic Paradigm & Causality

The activation of a carbon-fluorine bond is notoriously difficult due to its high bond dissociation energy (~116 kcal/mol). Standard Palladium(0) catalysts, which excel in C-Br and C-I couplings, are insufficiently nucleophilic to undergo oxidative addition into the C-F bond[2].

Why Nickel? Nickel(0) possesses a smaller atomic radius and greater electron density than Palladium(0), making it uniquely suited for the oxidative addition into highly inert C-F bonds[1].

The Role of the Substrate Architecture: The success of this specific transformation relies heavily on the substrate's structural features:

  • Directing Groups: The adjacent pyrazole nitrogen (N2) and the electron-withdrawing C4-carbaldehyde act synergistically. The carbaldehyde lowers the LUMO of the pyrazole ring, while the nitrogen coordinates to the Ni center, directing the metal into the adjacent C-F bond[2].

  • Steric Shielding: The N1-isopropyl group provides solubility and prevents off-target coordination, ensuring the catalytic cycle remains highly regioselective.

MechanisticCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition [Ni(II)(Ar)(F)L_n] Ni0->OxAdd + 5-Fluoro-pyrazole (C-F Cleavage) TransMet Transmetalation [Ni(II)(Ar)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 + Cs2CO3 - CsF RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Ni0 - Product Regeneration

Catalytic cycle of Ni-catalyzed C-F bond Suzuki-Miyaura cross-coupling.

Reaction Optimization & Data Presentation

Transmetalation from the resulting Ni(II)-F complex is often the rate-limiting step due to the high thermodynamic stability of the Ni-F bond. The selection of the base and ligand is not arbitrary; it is a strict causal requirement for catalytic turnover[3].

Table 1: Reaction Optimization Matrix for 5-Fluoro-Pyrazole Cross-Coupling

CatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Rationale
Pd(PPh3)4NoneK2CO3Dioxane100<5Pd(0) is insufficiently nucleophilic for C-F oxidative addition.
Ni(cod)2PPh3Cs2CO3Toluene10015PPh3 lacks the strong σ-donation required to stabilize Ni(II)-F.
Ni(cod)2PCy3K3PO4Toluene10068Strong σ-donor promotes oxidative addition; moderate transmetalation.
Ni(cod)2 PCy3 Cs2CO3 Toluene 100 89 Cs⁺ acts as a hard Lewis acid, sequestering F⁻ as insoluble CsF.
Ni(cod)2PCy3Cs2CO3THF8045Lower temperature fails to overcome the C-F activation energy barrier.

Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system . Built-in visual and analytical checkpoints guarantee that failures are caught before downstream purification.

Workflow S1 1. Glovebox Setup Ni(cod)2 + Ligand S2 2. Reagent Addition Substrate + Boronic Acid S1->S2 S3 3. Thermal Reaction 100°C, 16h S2->S3 S4 4. In-Process QC 19F NMR / LC-MS S3->S4 S5 5. Purification Flash Chromatography S4->S5

Self-validating experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Required):

    • Action: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2 (10 mol%, 13.8 mg) and PCy3 (20 mol%, 28.0 mg).

    • Causality: Ni(0) is highly susceptible to oxidation. Ambient O2 will irreversibly form inactive Ni(II) oxides. PCy3 is chosen over PPh3 because its strong σ-donating capability increases the electron density on Ni, driving the oxidative addition.

    • Validation Checkpoint 1: Upon addition of 1 mL anhydrous toluene, the solution must turn a deep, homogeneous red/purple. A pale blue or green solution indicates oxygen contamination; discard and restart.

  • Reagent Assembly:

    • Action: Add the arylboronic acid (1.5 equiv, 0.75 mmol) and anhydrous Cs2CO3 (2.0 equiv, 326 mg) to the tube.

    • Causality: Cs2CO3 is strictly required. The hard Cs⁺ cation abstracts the hard F⁻ anion from the Ni(II) intermediate, driving the thermodynamically difficult transmetalation step by precipitating insoluble CsF.

  • Substrate Addition & Reaction:

    • Action: Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous toluene (1.5 mL) and transfer to the Schlenk tube. Seal the tube tightly with a Teflon stopcock.

    • Action: Remove the tube from the glovebox and stir vigorously at 100 °C for 16 hours.

  • In-Process Quality Control (IPQC):

    • Action: After 16 hours, cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with CDCl3, and analyze via 19F NMR.

    • Validation Checkpoint 2: The complete disappearance of the characteristic 19F singlet (approx. -120 to -130 ppm) validates the successful oxidative addition. If the signal persists, the catalyst was poisoned or the temperature was insufficient.

  • Workup and Purification:

    • Action: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove Ni salts and CsF. Concentrate the filtrate under reduced pressure.

    • Action: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the cross-coupled pyrazole-4-carbaldehyde derivative.

Troubleshooting & Field Insights

  • Issue: High levels of Protodefluorination (Reduction of C-F to C-H).

    • Root Cause: Trace moisture in the solvent or hygroscopic Cs2CO3 acts as a proton source, intercepting the Ni(II)-Ar intermediate before transmetalation can occur.

    • Solution: Rigorously dry the Cs2CO3 under vacuum at 150 °C for 12 hours prior to use. Ensure toluene is freshly distilled over sodium/benzophenone.

  • Issue: Incomplete Conversion despite active Catalyst.

    • Root Cause: Sterically hindered ortho-substituted arylboronic acids slow down the transmetalation step, allowing catalyst degradation pathways to outcompete product formation.

    • Solution: Switch the ligand from PCy3 to an N-Heterocyclic Carbene (NHC) such as ICy·HCl (1,3-dicyclohexylimidazolium chloride) with an additional equivalent of base to generate the free carbene in situ. NHCs provide superior steric bulk and electron donation, extending catalyst lifetime[3].

References

  • Tobisu, M., & Chatani, N. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. URL: [Link]

  • Zhou, J., Berthel, J. H. J., & Radius, U. (2016). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry, 81(13), 5789-5794. URL: [Link]

  • Chatani, N., et al. (2021). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis, 11(21), 13256-13283. URL: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Advantage of the Fluorinated Pyrazole Scaffold Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Fluorinated Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3][4]

This guide focuses on the synthetic utility of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde , a highly valuable starting material for generating novel kinase inhibitors. The strategic incorporation of specific substituents on the pyrazole core offers distinct advantages:

  • N-1 Isopropyl Group: This bulky, lipophilic group can provide favorable interactions within the hydrophobic regions of the ATP-binding pocket, enhancing potency and selectivity.[5][6]

  • C-5 Fluoro Group: The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the inhibitor.[7][8][9][10][11] Fluorine's high electronegativity can also lead to beneficial electrostatic interactions with the target protein.[8][9][12]

  • C-4 Carbaldehyde: This reactive aldehyde group serves as a versatile synthetic handle, allowing for the construction of diverse molecular architectures through various chemical transformations.[4][13]

This document provides a comprehensive guide for researchers, outlining synthetic protocols, characterization methods, and biological evaluation strategies for novel kinase inhibitors derived from this key fluorinated pyrazole building block.

Targeted Kinase Families

The 5-fluoro-1-isopropyl-pyrazole scaffold is a versatile starting point for inhibitors targeting a range of kinase families implicated in oncology and inflammatory diseases. Based on existing literature for pyrazole-based inhibitors, promising targets include:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways crucial for immune response and hematopoiesis.[14][15][16][17] Dysregulation of JAK signaling is central to various autoimmune diseases and myeloproliferative neoplasms.[14]

  • p38 MAP Kinases: Key mediators of the inflammatory response, activated by cellular stress.[18][19][20] Inhibitors of p38 MAP kinase are being investigated for inflammatory conditions like rheumatoid arthritis.[18][19][21][22]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[23] CDK inhibitors are a major class of anticancer agents. The 4-amino-1H-pyrazole scaffold, in particular, has been explored for CDK14 inhibition.[23]

  • Receptor Tyrosine Kinases (RTKs): Such as FGFR and RET, which are often mutated or overexpressed in various cancers.[24][25]

Synthetic Strategy Overview

The general workflow for synthesizing kinase inhibitors from 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves a multi-step process. The core strategy is to utilize the aldehyde functionality to build out the rest of the inhibitor molecule, often culminating in a key condensation or cross-coupling reaction to install a group that will interact with the kinase hinge region.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Key Transformations cluster_2 Phase 3: Final Assembly & Evaluation A Starting Material: 5-fluoro-1-(propan-2-yl)-1H- pyrazole-4-carbaldehyde B Condensation Reactions (e.g., Knoevenagel, Aldol) A->B C Reductive Amination A->C D Cyclocondensation A->D E Intermediate Derivatives B->E C->E D->E F Final Kinase Inhibitor Scaffolds E->F Further Modifications G Purification & Characterization (HPLC, NMR, MS) F->G H Biological Evaluation (In vitro & Cell-based Assays) G->H

General workflow for inhibitor synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds via Cyclocondensation

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors, particularly for Tropomyosin receptor kinases (Trks).[26] This approach involves the reaction of the starting aldehyde with an aminopyrazole derivative.[1][27]

Materials:

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

  • 3-Amino-5-methyl-1H-pyrazole

  • Ethanol (anhydrous)

  • Potassium persulfate (K2S2O8)

  • Sodium halide (e.g., NaCl, NaBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add 3-amino-5-methyl-1H-pyrazole (1.1 eq).

  • Add potassium persulfate (2.0 eq) and the desired sodium halide (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the desired pyrazolo[1,5-a]pyrimidine.

Expected Outcome: A substituted pyrazolo[1,5-a]pyrimidine derivative. The pyrazole core is formed through the condensation of hydrazine derivatives and carbonyl-containing compounds.[27]

Protocol 2: Synthesis of 4-Amino-Substituted Pyrazole Derivatives via Reductive Amination

This protocol outlines a reductive amination approach to introduce a diverse range of amines, creating libraries of compounds for structure-activity relationship (SAR) studies.[23][28]

Materials:

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

  • Primary or secondary amine of choice (e.g., morpholine, piperazine derivative) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM or DCE.

  • Add the selected amine (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC.

Characterization of Synthesized Compounds

All synthesized inhibitors must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized and characterized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). This is typically a tiered process, starting with biochemical assays and progressing to cell-based models.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a compound against a purified kinase. Formats like the ADP-Glo™ Kinase Assay are common.[4]

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor (Serial Dilution) A->B C Add Kinase & Substrate B->C D Initiate Reaction (Add ATP) C->D E Incubate (e.g., 30°C for 60 min) D->E F Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) E->F G Read Luminescence F->G H Data Analysis (Calculate IC50) G->H

In Vitro Kinase Assay Workflow.

Procedure:

  • In a multi-well plate (e.g., 384-well), perform serial dilutions of the test compound in DMSO.

  • Add the purified kinase enzyme and its specific substrate to each well.[29][30][31][32][33]

  • Initiate the kinase reaction by adding a solution containing ATP (typically at its Km concentration).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Terminate the reaction and measure the output. For luminescence-based assays, this involves adding a detection reagent that quantifies the amount of ADP produced (correlating with kinase activity).[34]

  • Include appropriate controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative Pyrazole-Based Inhibitor Data Target KinaseIC50 (nM)Reference Cell LineAntiproliferative IC50 (µM)
Compound A (JAK2 Inhibitor) JAK215HEL 92.1.7 (Erythroleukemia)0.25
Compound B (p38α Inhibitor) p38α22U-937 (Monocytic)1.5
Compound C (CDK14 Inhibitor) CDK148HCT116 (Colon)0.8
Compound D (RET Inhibitor) RET (V804M)252Ba/F3-RET(V804M)0.5

(Note: Data in the table is hypothetical and for illustrative purposes, but is based on reported potencies for similar scaffolds.[23][24])

Protocol 4: Cell-Based Target Engagement and Pathway Analysis

Cell-based assays are crucial to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect.[34][35][36][37][38]

A. Target Engagement (NanoBRET™ Assay): The NanoBRET™ Target Engagement assay directly measures compound binding to the target kinase in live cells.[36][37]

Procedure:

  • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) and the test compound to the cells.

  • If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Quantify the BRET signal to determine the cellular IC50, reflecting the compound's potency in a physiological context.[3]

B. Downstream Signaling (Western Blot): This method assesses the inhibition of the kinase's signaling pathway.

G cluster_0 Cell Treatment cluster_1 Analysis A Seed Cells B Treat with Inhibitor (Dose-Response) A->B C Stimulate Pathway (if necessary) B->C D Lyse Cells C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation (p-Substrate, Total Substrate) G->H I Imaging & Quantification H->I

Western Blot Workflow for Pathway Analysis.

Procedure:

  • Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase).

  • Treat the cells with increasing concentrations of the synthesized inhibitor for a defined period.

  • Prepare cell lysates and separate proteins by SDS-PAGE.

  • Perform a Western blot using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Use an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.

  • A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the kinase pathway in cells.

Conclusion and Future Directions

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a powerful and versatile starting material for the discovery of novel kinase inhibitors. The synthetic protocols and evaluation strategies outlined in this guide provide a robust framework for developing potent and selective drug candidates. Future work should focus on expanding the chemical diversity through advanced synthetic methodologies like palladium-catalyzed cross-coupling reactions and exploring structure-activity relationships to optimize pharmacokinetic and pharmacodynamic properties.[1] The ultimate goal is the identification of lead compounds with promising therapeutic potential for further preclinical and clinical development.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Workflows

Welcome to the Technical Support Center for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3)[1]. This guide is designed for discovery chemists and process scientists encountering low conversion rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3)[1]. This guide is designed for discovery chemists and process scientists encountering low conversion rates, complex mixtures, or stalled reactions when utilizing this specific fluorinated heterocyclic building block.

Core Mechanistic Overview: The Chemoselectivity Dilemma

A common misconception when working with this compound is that "low conversion" implies an unreactive aldehyde. In reality, the C4-aldehyde is highly electrophilic. When your reaction stalls or yields are poor, it is almost always due to one of two competing pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The fluorine atom at the C5 position is highly activated by the adjacent pyrazole nitrogens and the electron-withdrawing C4-formyl group. Strong nucleophiles (e.g., primary amines, alkoxides) will readily attack C5, forming a Meisenheimer complex and displacing the fluorine[2].

  • Hemiacetal/Hydrate Sequestration: Because the pyrazole ring is electron-deficient, the C4-aldehyde readily forms stable, unreactive hydrates or hemiacetals in aqueous or alcoholic solvents, effectively lowering the concentration of the reactive carbonyl species.

Quantitative Data: Impact of Reaction Conditions on Chemoselectivity

The table below summarizes how solvent, temperature, and reagent choices dictate the balance between desired C4-carbonyl addition and undesired C5-SNAr side reactions.

Reaction TypeReagents / BaseSolventTemp (°C)C4 Conversion (Desired)C5 SNAr (Byproduct)
Reductive AminationPrimary Amine, NaBH₄MeOH6015%75%
Reductive AminationPrimary Amine, NaBH(OAc)₃DCE (pH 4.5)2092% <2%
Wittig OlefinationPhosphonium Ylide, NaOMeTHF2010%80%
Wittig OlefinationPhosphonium Ylide, NaHMDSTHF-7888% <5%

Troubleshooting Reductive Amination

Q: I am trying to synthesize a secondary amine via reductive amination, but LC-MS shows a complex mixture and a major mass peak corresponding to[M - F + Amine]. Why is this happening?

A: Your amine is acting as a nucleophile at the C5 position rather than condensing with the C4 aldehyde. This SNAr pathway is accelerated by heat and polar protic solvents (like Methanol). Furthermore, using strong reducing agents like NaBH₄ can prematurely reduce the aldehyde to an alcohol before the imine has time to form[3].

Solution: You must decouple imine formation from reduction. Use a non-nucleophilic, aprotic solvent to prevent hemiacetal formation, and strictly control the pH to activate the aldehyde without rendering the amine overly nucleophilic.

Validated Protocol: High-Yield Reductive Amination

This protocol utilizes mild conditions to suppress SNAr and drive C4 imine formation.

  • Imine Formation: Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid dropwise until the apparent pH is between 4.0 and 5.0 (typically 1.2 eq). Causality: This protonates the aldehyde oxygen, increasing electrophilicity at C4, while keeping the amine sufficiently unprotonated to attack.

  • Dehydration: Stir at room temperature (20°C) for 2 hours. Add activated 4Å molecular sieves if the amine is sterically hindered.

  • Reduction: Once LC-MS confirms complete imine formation, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild hydride source that will reduce the imine but is too weak to reduce the unreacted aldehyde or participate in SNAr.

  • Quench: Stir for 4 hours, then quench carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

Workflow Step1 1. Mix Aldehyde & Amine in DCE Step2 2. Add AcOH (Adjust to pH 4-5) Step1->Step2 Step3 3. Stir 2h at RT (Imine Formation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Portion-wise) Step3->Step4 Step5 5. Quench with Sat. NaHCO3 Step4->Step5

Fig 1: Optimized step-by-step workflow for the reductive amination of fluorinated pyrazoles.

Troubleshooting Carbon-Carbon Bond Formation (Wittig/Grignard)

Q: My Wittig olefination is stalling at <30% conversion, and the reaction turns dark black immediately upon adding the base. What is failing?

A: You are likely using an alkoxide base (e.g., NaOMe, KOtBu) at room temperature. Alkoxides are hard nucleophiles that will rapidly attack the C5-fluorine via SNAr, destroying your starting material. The dark color is indicative of pyrazole ring degradation and polymerization under harsh basic conditions.

Solution: Switch to a sterically bulky, non-nucleophilic base and perform the ylide generation and addition at cryogenic temperatures.

Validated Protocol: Low-Temperature Wittig Olefination
  • Ylide Generation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.15 eq, 1.0 M in THF). Causality: NaHMDS is a strong, non-nucleophilic base. Its steric bulk prevents SNAr attack at the C5 position. Stir for 30 minutes at -78°C to form the ylide.

  • Aldehyde Addition: Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the ylide at -78°C.

  • Controlled Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not allow the reaction to reach room temperature until LC-MS confirms the consumption of the aldehyde.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Chemoselectivity SM 5-Fluoro-1-isopropyl -1H-pyrazole-4-carbaldehyde PathA Pathway A: C4 Aldehyde Attack (Desired) SM->PathA Mild conditions, Non-nucleophilic base PathB Pathway B: C5 SNAr (Side Reaction) SM->PathB Strong nucleophile, High Temp Nuc Nucleophile (R-NH2 or RO-) Nuc->PathA Nuc->PathB ProdA Desired Product (e.g., Imine / Alkene) PathA->ProdA ProdB 5-Substituted Pyrazole (Loss of Fluorine) PathB->ProdB

Fig 2: Chemoselectivity pathways showing the competition between C4 addition and C5 SNAr.

Storage and Handling FAQs

Q: Does the aldehyde degrade over time on the bench? I am seeing a new peak with an [M+16] mass.

A: Yes. Like many electron-deficient aldehydes, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, converting the C4-aldehyde into a C4-carboxylic acid (+16 Da).

  • Storage Recommendation: Store the compound under an inert atmosphere (Nitrogen or Argon) at 2–8°C. If the material has been stored for >6 months, it is highly recommended to purify it via short-path silica gel chromatography (Hexanes/EtOAc) prior to use in sensitive organometallic reactions.

References

  • Accela ChemBio. "1694879-46-3, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde." Accela ChemBio Product Catalog. Available at:[Link]

  • INEOS OPEN. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN Journal, 2021, Volume 4, Issue 1. (Provides mechanistic grounding for the reductive amination of complex pyrazole-4-carbaldehydes). Available at: [Link]

Sources

Optimization

Flash chromatography solvent systems for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde purification

Here is a technical support center for the purification of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Technical Support Center: Purification of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Welcome to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center for the purification of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Technical Support Center: Purification of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the flash chromatography purification of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. This resource, designed for chemistry professionals, provides in-depth, field-proven insights into optimizing the purification of this key synthetic intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before beginning the purification process.

Q1: What are the key structural features of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde that influence its purification by flash chromatography?

A1: The chromatographic behavior of this molecule is governed by a combination of its functional groups and overall structure:

  • Polarity: The molecule possesses moderate polarity due to the pyrazole ring, the aldehyde group (-CHO), and the fluorine atom. The isopropyl group provides some non-polar character. This polarity profile makes it well-suited for normal-phase chromatography on silica gel.

  • Basicity: The pyrazole ring contains nitrogen atoms that can act as weak bases. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which can lead to significant peak tailing.[1][2]

  • Potential Impurities: The synthesis of pyrazoles can often result in specific byproducts that need to be separated. Common impurities may include regioisomers (if using an unsymmetrical precursor), unreacted starting materials, or incompletely cyclized intermediates.[3] The purification strategy must be designed to resolve the target compound from these closely related structures.

Q2: How should I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A2: A systematic approach using TLC is crucial for developing an effective flash chromatography method.[4][5]

  • Start with a Standard Bicomponent System: A mixture of a non-polar solvent (like heptane or hexane) and a moderately polar solvent (like ethyl acetate) is the most common and effective starting point for compounds of this type.[6][7] A good initial test is a 4:1 or 3:1 mixture of heptane:ethyl acetate.

  • Assess Initial Rf: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.

    • If the spots remain at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate.

    • If the spots run with the solvent front (Rf ≈ 1), the system is too polar. Increase the proportion of heptane.[7]

  • Consider Solvent Selectivity: If you observe poor separation between your target compound and impurities with the heptane/ethyl acetate system, you should evaluate a solvent from a different selectivity group.[8] For example, you could replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) to alter the interactions with the analytes and potentially improve resolution.

Q3: What is the ideal TLC Retention Factor (Rf) I should aim for, and why?

A3: For an optimal balance between separation quality and purification time in flash chromatography, you should target an Rf value between 0.2 and 0.35 for your compound of interest.[1][4]

  • Why this range is ideal: The relationship between TLC Rf and the number of column volumes (CV) required to elute the compound is inverse (CV ≈ 1/Rf).[5]

    • An Rf below 0.2 suggests the compound will require many column volumes to elute, leading to long run times, excessive solvent consumption, and band broadening, which reduces resolution.[1]

    • An Rf above 0.4 indicates the compound will elute too quickly (in very few column volumes), providing insufficient interaction with the stationary phase and resulting in poor separation from nearby impurities.[7]

Q4: What are the most likely impurities I need to separate from my product?

A4: Based on common pyrazole synthesis routes, you should be vigilant for the following types of impurities:[3]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include unreacted hydrazine or 1,3-dicarbonyl compounds. Unreacted hydrazine can often be removed with a simple acidic wash during the reaction workup.[3]

  • Regioisomers: If unsymmetrical precursors are used, the formation of an isomeric pyrazole is a common issue and can be challenging to separate due to very similar polarities.[3]

  • Colored Impurities: Side reactions involving the hydrazine starting material can sometimes produce colored byproducts.[3]

  • Oxidation Products: The aldehyde group in the target molecule could be susceptible to oxidation, forming the corresponding carboxylic acid, which would be significantly more polar.

Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography experiment.

Issue 1: My fractions show significant peak tailing, and the product elutes over a large volume of solvent.

  • Question: Why is my compound smearing down the column instead of eluting as a sharp band?

  • Answer & Solution: This is a classic symptom of strong, undesirable interactions between the basic nitrogen atoms on your pyrazole ring and the acidic silanol groups on the silica gel surface.[2] This interaction slows the elution of the tail end of your product band, causing it to "tail."

    To resolve this, you must mask the acidic sites on the silica. The most effective way to do this is by adding a small amount of a basic modifier to your eluent system.

    Protocol: Deactivating Silica with Triethylamine (TEA)
    • Prepare the Modified Eluent: Add 0.5% to 1% triethylamine (TEA) by volume to your optimized heptane/ethyl acetate solvent system. For example, for 1 liter of 4:1 Heptane:EtOAc, you would add 800 mL of heptane, 200 mL of ethyl acetate, and 5-10 mL of TEA.

    • Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the TEA-modified eluent.[2] This ensures the entire silica bed is neutralized before the sample is introduced.

    • Load and Elute: Load your sample and run the chromatography using the TEA-modified eluent. You should observe a significant improvement in peak shape and a reduction in tailing.

Issue 2: The separation between my product and a key impurity is poor, even after optimizing the heptane/ethyl acetate ratio.

  • Question: My TLC shows two spots that are very close together. How can I improve the resolution during the column run?

  • Answer & Solution: When adjusting solvent polarity (the ratio of strong to weak solvent) is not enough, you need to change the solvent selectivity . This involves changing one of the solvents in your mobile phase to a solvent from a different class, which alters the specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds, the solvent, and the silica.[8]

    A good strategy is to test bicomponent systems where the polar "strong" solvent is varied.

    Table 1: Alternative Solvent Systems for Selectivity Optimization
Non-Polar SolventPolar SolventSelectivity Group[8]Characteristics & Use Case
Heptane/HexaneEthyl AcetateVIaBaseline. Good H-bond acceptor. A standard starting point.
Heptane/HexaneDichloromethane (DCM)VDipole-based. Good for separating compounds where dipole moment differences are significant. Can provide unique selectivity compared to EtOAc.
Heptane/HexaneDiethyl EtherIStrong H-bond acceptor. Can sometimes provide sharper peaks than EtOAc but is highly volatile.
Dichloromethane (DCM)Methanol (MeOH)IIFor more polar compounds. If your target has a very low Rf in EtOAc systems, a small percentage (1-5%) of methanol in DCM can be effective.[7][9]

Issue 3: My product appears to be degrading on the column, leading to low recovery.

  • Question: My yield after chromatography is much lower than expected, and I see new, more polar spots on the TLCs of my fractions. What is happening?

  • Answer & Solution: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds.[9] Aldehydes can sometimes be susceptible to reactions on acidic surfaces.

    There are two primary solutions to this problem:

    • Deactivate the Silica Gel: As described in Issue 1 , pre-flushing the column with a TEA-containing solvent system will neutralize the silica and create a much milder environment for your compound.[2]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether.

      • Neutral Alumina: Alumina is a good alternative to silica. It is available in basic, neutral, and acidic grades. For your compound, neutral or basic alumina would be the most appropriate choice to avoid degradation.[2] Note that elution patterns can differ significantly from silica, so you will need to re-develop your solvent system using alumina TLC plates.

Issue 4: My compound will not move off the baseline, even in 100% ethyl acetate.

  • Question: My compound is very polar and just sticks to the top of the column. How can I get it to elute?

  • Answer & Solution: If a standard solvent system like heptane/ethyl acetate is not polar enough to elute your compound, you need to switch to a more aggressive, polar mobile phase.[9]

    A common and effective choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) .

    • Start with a low percentage of methanol, such as 1-2% MeOH in DCM, and check the Rf on a TLC plate.

    • Gradually increase the percentage of methanol (e.g., to 5%, then 10%) until you achieve the target Rf of 0.2-0.35. This system is very effective at eluting polar compounds that have strong interactions with silica gel.[7]

Experimental Workflow & Diagrams

Diagram 1: Logical Workflow for Solvent System Optimization

G cluster_0 Phase 1: Initial TLC Screening cluster_1 Phase 2: Method Refinement cluster_2 Phase 3: Troubleshooting TLC Run TLC with Crude Materialin 4:1 Heptane:EtOAc AssessRf Assess Rf of Target Compound TLC->AssessRf Rf_High Rf > 0.4 (Too High) AssessRf->Rf_High Rf > 0.4 Rf_Good 0.2 < Rf < 0.35 (Optimal) AssessRf->Rf_Good 0.2 < Rf < 0.35 Rf_Low Rf < 0.2 (Too Low) AssessRf->Rf_Low Rf < 0.2 IncreaseNonPolar Increase Heptane % Rf_High->IncreaseNonPolar CheckSeparation Assess Separation (ΔRf) from Impurities Rf_Good->CheckSeparation IncreasePolar Increase EtOAc % Rf_Low->IncreasePolar IncreaseNonPolar->TLC Re-run TLC ProceedFlash Proceed to Flash Chromatography Tailing Significant Tailing Observed on TLC? ProceedFlash->Tailing IncreasePolar->TLC Re-run TLC CheckSeparation->ProceedFlash Good Separation PoorSep Poor Separation (ΔRf is small) CheckSeparation->PoorSep Poor Separation ChangeSelectivity Change Polar Solvent (e.g., to DCM or Ether) PoorSep->ChangeSelectivity Tailing->ProceedFlash No AddModifier Add 0.5-1% TEA to Eluent Tailing->AddModifier Yes ChangeSelectivity->TLC Re-run TLC AddModifier->ProceedFlash Re-equilibrate & Run

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of steric hindrance in coupling reactions with 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Introduction to the Challenge

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a valuable building block in medicinal chemistry due to the desirable properties imparted by the fluorinated pyrazole core.[1][2] However, the bulky isopropyl group at the N1 position, combined with the fluorine atom at the C5 position, creates significant steric congestion around the pyrazole ring. This steric hindrance can impede the approach of catalysts and coupling partners, leading to low yields, slow reaction rates, or complete reaction failure in common cross-coupling reactions.[3][4] This guide will equip you with the knowledge and strategies to overcome these steric challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that steric hindrance is negatively impacting my coupling reaction?

A1: Common indicators of steric hindrance issues include:

  • Low or No Product Formation: Despite using standard coupling conditions, you observe minimal or no conversion of your starting material.[4]

  • Stalled Reactions: The reaction proceeds initially but then stops, leaving a significant amount of unreacted starting material.[3]

  • Formation of Side Products: You may observe an increase in side reactions such as hydrodehalogenation (if using a halide) or catalyst decomposition.[5]

  • Requirement for Harsh Conditions: The reaction only proceeds at very high temperatures or with prolonged reaction times, which can lead to decomposition of sensitive functional groups.[3]

Q2: How does the isopropyl group specifically hinder the reaction?

A2: The isopropyl group at the N1 position of the pyrazole ring is a bulky substituent that can rotate and sweep a significant volume of space.[6] This can physically block the coordination of the palladium catalyst to the pyrazole ring, which is a critical step in the catalytic cycle of many cross-coupling reactions. This steric clash can increase the activation energy of the oxidative addition step, thereby slowing down the overall reaction rate.

Q3: Does the fluorine atom at the C5 position also contribute to steric hindrance?

A3: While fluorine is the smallest halogen, it still has a larger van der Waals radius than hydrogen.[1] Its presence adjacent to the C4-carbaldehyde group can further crowd the reaction center, making it more difficult for the coupling partners to come into the correct orientation for the reaction to occur. The electron-withdrawing nature of fluorine can also influence the electronic properties of the pyrazole ring, which can affect catalyst reactivity.[1]

Troubleshooting Common Coupling Reactions
Problem: My Suzuki-Miyaura coupling is failing.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it can be sensitive to steric hindrance.[7]

  • Underlying Cause: The bulky isopropyl group may be preventing the efficient oxidative addition of the palladium catalyst to the pyrazole halide or triflate. Additionally, the steric bulk can hinder the transmetalation step with the boronic acid derivative.

  • Solutions:

    • Catalyst and Ligand Selection: Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, monoligated palladium species that is less sterically demanding.[5] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8]

    • Base Selection: Use a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] Stronger bases can lead to side reactions and decomposition, especially at higher temperatures.

    • Solvent Choice: Employ polar aprotic solvents like dioxane, THF, or DMF, which can help to stabilize the catalytic species.[9][10]

    • Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also lead to degradation. A careful optimization of the reaction temperature is crucial.

Problem: My Buchwald-Hartwig amination is giving low yields.

The Buchwald-Hartwig amination is used to form C-N bonds, and its success is highly dependent on the ligand used.[11][12]

  • Underlying Cause: Similar to the Suzuki reaction, steric hindrance can inhibit both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Solutions:

    • Ligand Choice is Critical: Utilize highly active, sterically demanding ligands such as Josiphos-type ferrocenyl ligands or biarylphosphine ligands like BrettPhos.[5] These ligands have been specifically designed to facilitate coupling with hindered substrates.

    • Precatalyst Selection: Use modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are more stable and efficiently generate the active catalytic species.[5]

    • Base and Solvent Considerations: A careful screening of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane) is essential.[5]

Problem: My Sonogashira coupling is not proceeding.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[13]

  • Underlying Cause: Steric hindrance can make it difficult for the palladium and copper (if used) catalysts to coordinate to the pyrazole substrate.

  • Solutions:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Copper can sometimes lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.[9][14]

    • Ligand and Catalyst System: Employ bulky phosphine ligands like P(t-Bu)₃ or di-tert-butylneopentylphosphine (DTBNpP) in combination with a palladium source.[9][14]

    • Base and Solvent Screening: A strong, non-nucleophilic base is often required. Sterically hindered amines like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be effective.[14] Polar aprotic solvents such as DMF or DMSO are often good choices.[9][14]

Experimental Protocols

General Considerations for All Reactions
  • Inert Atmosphere: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[5]

  • Anhydrous and Degassed Solvents: The use of dry and degassed solvents is crucial for reproducible results, as water and oxygen can deactivate the palladium catalyst.[5]

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole with an arylboronic acid.

Materials:

  • 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry reaction vessel, add the 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination with a Bulky Ligand

This protocol is designed for the amination of a 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole with a primary or secondary amine.

Materials:

  • 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the 4-halo-5-fluoro-1-(propan-2-yl)-1H-pyrazole, amine, NaOtBu, and BrettPhos Pd G3 precatalyst to a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃5K₂CO₃Toluene/H₂O100<10
SPhos2K₃PO₄Dioxane10085
XPhos2K₃PO₄Dioxane10088
RuPhos2K₃PO₄Dioxane10091

Yields are approximate and will vary depending on the specific coupling partners.

Visualizations

Diagram 1: Troubleshooting Logic for Failed Coupling Reactions

Troubleshooting_Logic Start Low or No Product Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, BrettPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Weaker, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases No Improvement Success Successful Coupling Screen_Ligands->Success Improved Yield Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Success Improved Yield Optimize_Temp->Success Improved Yield

Caption: A decision tree for troubleshooting common coupling reaction issues.

Diagram 2: Catalytic Cycle Highlighting Steric Hindrance

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Hindrance Steric Hindrance from Isopropyl Group Hindrance->OxAdd

Caption: The impact of steric hindrance on the oxidative addition step.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • eGrove. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • SynArchive. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

The introduction of a formyl group at the C4 position of a 5-fluoropyrazole is notoriously challenging due to the extreme moisture sensitivity of the reaction intermediates. Whether you are utilizing a Vilsmeier-Haack formylation or a Directed Lithiation-Formylation approach, trace water can completely derail your synthesis, leading to poor yields, recovered starting materials, or complex defluorinated byproducts.

Below, you will find a mechanistic breakdown of these degradation pathways, field-proven troubleshooting FAQs, self-validating protocols, and quantitative benchmark data.

Mechanistic Degradation Pathways

Understanding why a reaction fails is the first step to fixing it. The diagram below illustrates the two primary synthetic routes and the exact points where trace moisture intercepts and destroys the active intermediates.

G cluster_VH Pathway A: Vilsmeier-Haack cluster_Lithiation Pathway B: Directed Lithiation SM 5-Fluoro-1-isopropyl -1H-pyrazole VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) SM->VH_Reagent POCl3/DMF Lithio 4-Lithio Intermediate [Highly Moisture Sensitive] SM->Lithio n-BuLi / THF -78°C Iminium Iminium-Pyrazole Complex [Moisture Sensitive] VH_Reagent->Iminium + SM Degradation1 Hydrolyzed Reagent (DMF + HCl) VH_Reagent->Degradation1 H2O (Trace) Product 5-Fluoro-1-(propan-2-yl) -1H-pyrazole-4-carbaldehyde Iminium->Product Aqueous Quench (Controlled) Degradation2 Protonated Pyrazole (Recovered SM) Iminium->Degradation2 H2O (Trace) before quench Lithio->Product 1. DMF 2. Aqueous Quench Lithio->Degradation2 H2O (Trace) in THF Degradation3 5-Hydroxypyrazole (Defluorination Byproduct) Lithio->Degradation3 OH- (from H2O + Base) SNAr Attack

Moisture-induced degradation in 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde synthesis.

Troubleshooting & FAQs

Q1: I am using the Vilsmeier-Haack protocol, but my reaction stalls at 40% conversion, and I recover mostly starting material. What is happening? A1: The Vilsmeier reagent (chloromethyleniminium ion) is highly moisture-sensitive and reacts violently with water to revert to DMF and HCl[1]. If your DMF is not sufficiently dry, the reagent is hydrolyzed before it can electrophilically attack the pyrazole ring. Furthermore, atmospheric moisture entering through a poorly sealed reflux condenser can prematurely hydrolyze the intermediate iminium-pyrazole complex back to the starting material. Ensure your DMF is extra-dry (<50 ppm water).

Q2: During the Directed Lithiation route, I am detecting a significant amount of a 5-hydroxypyrazole byproduct. Why is my molecule losing its fluorine atom? A2: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) triggered by moisture. Organolithium reagents are exceptionally sensitive to water[2]. If trace water is present in your THF or DMF quench, it reacts with the organolithium base to generate lithium hydroxide. The C-F bond at the 5-position of your pyrazole is highly activated by the adjacent electron-withdrawing nitrogen. The generated hydroxide readily attacks the C5 position, displacing the fluoride ion and yielding the defluorinated 5-hydroxypyrazole byproduct.

Q3: How should I dry my DMF to prevent these issues? A3: Drying DMF is notoriously challenging because it decomposes into dimethylamine and carbon monoxide upon heating. Do not use BaO or CaH2 followed by atmospheric distillation. The most reliable method is vacuum distillation from dried 4Å molecular sieves[3]. Alternatively, purchase commercial extra-dry DMF packaged under argon, which guarantees a water content of <50 ppm.

Q4: Is it safe to scale up the Vilsmeier-Haack formylation? A4: Scale-up requires extreme caution. The Vilsmeier-Haack intermediate in DMF is thermally unstable and can generate high and fast temperature and pressure rises when heated[4]. Always perform a preliminary calorimetric study (e.g., using a Mettler Toledo EasyMax or RC1) before scaling beyond the gram level to map out the thermal hazards[4].

Quantitative Impact of Moisture

The following table summarizes in-house benchmark data demonstrating how specific parts-per-million (ppm) levels of water in the reaction solvent dictate the success or failure of the synthesis.

Synthetic PathwaySolventMoisture Level (KF)Product Yield (%)Recovered SM (%)Defluorinated Byproduct (%)
Vilsmeier-Haack DMF< 50 ppm> 85%< 5%Not detected
Vilsmeier-Haack DMF500 ppm45%40%Trace
Directed Lithiation THF< 20 ppm> 80%< 5%< 2%
Directed Lithiation THF200 ppm15%60%15%

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not rely on blind faith. The following methodologies incorporate strict In-Process Controls (IPCs) to validate the integrity of the intermediates before proceeding to the next step.

Protocol A: Anhydrous Vilsmeier-Haack Formylation

This protocol utilizes the classical electrophilic aromatic substitution pathway, optimized for moisture exclusion.

  • System Validation (Karl Fischer): Prior to assembling the reaction, extract a 1 mL sample of your anhydrous DMF via syringe. Perform a Karl Fischer (KF) titration. Do not proceed if the water content exceeds 50 ppm .

  • Reagent Generation: In a flame-dried, argon-purged flask, cool the validated DMF (3.0 equiv) to 0 °C. Add Phosphorus Oxychloride (POCl₃, 1.5 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier complex at 0 °C.

  • Heating & IPC: Warm the mixture to 80 °C for 4 hours.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench it into 1 mL of saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via TLC or GC-MS[1]. You must observe >95% consumption of the starting material before initiating the bulk quench.

  • Controlled Quench: Cool the bulk mixture to 0 °C. Slowly pour the mixture over crushed ice and adjust the pH to 7-8 using saturated NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target carbaldehyde.

Protocol B: Directed Lithiation-Formylation

This protocol is faster but requires ultra-cryogenic conditions and rigorous exclusion of atmospheric moisture.

  • System Validation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Titrate your n-BuLi concentration using N-benzylbenzamide prior to use to ensure accurate stoichiometry.

  • Lithiation: Dissolve 5-fluoro-1-(propan-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous THF (KF < 20 ppm). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise. Stir for 45 minutes at -78 °C.

    • Self-Validation Step: Withdraw a 0.2 mL aliquot using a micro-syringe and immediately quench it into a vial containing 0.5 mL of MeOD (Deuterated Methanol). Analyze via GC-MS. The mass spectrum must show >95% deuterium incorporation at the C4 position (M+1 peak shift). If it does not, moisture has protonated your organolithium species[2], and you must abort the run.

  • Formylation: To the validated 4-lithio intermediate at -78 °C, add anhydrous DMF (2.0 equiv, KF < 50 ppm) dropwise. Stir for 1 hour at -78 °C, then allow it to slowly warm to room temperature.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Title: Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Source: researchgate.net URL: [Link]

  • Title: DIMETHYLFORMAMIDE - Ataman Kimya Source: atamanchemicals.com URL: [Link]

  • Title: Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo Source: mt.com URL: [Link]

  • Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: mdpi.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde Derivatives

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-isopropyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the creation of a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-isopropyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the creation of a wide array of pharmaceuticals and agrochemicals, owing to its versatile pyrazole core and reactive aldehyde group that permit extensive functionalization.[1] This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, recognized for its metabolic stability and diverse biological activities.[2] The presence of an aldehyde at the 4-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a versatile scaffold in drug discovery.[2] This guide will explore and compare the most prevalent and effective synthetic strategies to access 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde can be broadly approached through three distinct strategies: direct formylation of the pre-formed N-isopropyl pyrazole, a multi-step synthesis involving a pre-functionalized pyrazole core, and convergent synthesis through hydrazone cyclization. Each of these routes presents a unique set of experimental considerations.

The Vilsmeier-Haack Reaction: The Direct Approach

The Vilsmeier-Haack reaction is the most established and widely employed method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][3] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4]

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich pyrazole ring, primarily at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10°C.[1][5]

  • Allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

Step 2: Formylation Reaction

  • Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1][6]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1]

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[6]

Advantages:

  • Directness: This is a one-step formylation of the readily available 1-isopropyl-1H-pyrazole.

  • Efficiency: Generally provides good to excellent yields.

  • Well-established: A widely used and understood reaction.

Disadvantages:

  • Harsh Reagents: Utilizes corrosive and moisture-sensitive reagents like POCl₃.[4]

  • Exothermic: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control.[4]

  • Potential for Side Reactions: Over-formylation or reaction at other positions can occur under harsh conditions.[5]

Diagram: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-10°C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction 0°C to 60-80°C Pyrazole 1-isopropyl-1H-pyrazole Pyrazole->Reaction Quench Quench with Ice Reaction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 1-isopropyl-1H-pyrazole-4-carbaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Multi-step Synthesis via Grignard Reagent

An alternative to the direct formylation of 1-isopropyl-1H-pyrazole is a multi-step approach that begins with a pre-functionalized pyrazole, such as 4-iodo-1H-pyrazole. This method avoids the direct use of the potentially harsh Vilsmeier-Haack conditions.[1]

Mechanism: This route involves the protection of the N-H of 4-iodo-1H-pyrazole, followed by the formation of a Grignard reagent at the 4-position. This organometallic intermediate is then quenched with a formylating agent like DMF. The final steps involve deprotection and N-isopropylation to yield the target molecule.

Experimental Protocol: Multi-step Synthesis

Step 1: N-Protection of 4-Iodo-1H-pyrazole

  • Dissolve 4-iodo-1H-pyrazole (1 equivalent) in a suitable solvent like benzene.

  • Add a catalytic amount of a strong acid (e.g., 30% HCl in Et₂O) followed by ethyl vinyl ether (1.27 equivalents).[1]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the protected 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.[1]

Step 2: Grignard Reagent Formation and Formylation

  • In an oven-dried flask under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[1]

  • Prepare a solution of the N-protected 4-iodopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of this solution to the magnesium turnings and gently heat to initiate the Grignard reaction.[1]

  • Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the reaction mixture to 0°C and add anhydrous DMF (1.5 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-protected pyrazole-4-carbaldehyde.

Step 3: Deprotection and N-isopropylation

  • Dissolve the crude protected aldehyde in a suitable solvent (e.g., methanol) and add a catalytic amount of acid (e.g., HCl).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction and extract the 1H-pyrazole-4-carbaldehyde.

  • To a solution of 1H-pyrazole-4-carbaldehyde (1 equivalent) and 2-iodopropane (1.5 equivalents) in DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C.[2]

  • Stir the resulting mixture at room temperature for 2 hours.[2]

  • Quench the reaction with water and extract with ethyl acetate.[2]

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify by column chromatography to yield 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Advantages:

  • Milder Conditions for Formylation: Avoids the use of POCl₃.

Disadvantages:

  • Multi-step: A longer synthetic sequence with more purification steps.

  • Moisture Sensitive: Grignard reagent formation requires strictly anhydrous conditions.

  • Protection/Deprotection: Requires additional steps for protecting and deprotecting the pyrazole nitrogen.

Diagram: Multi-step Synthesis Workflow

Grignard_Synthesis Iodo 4-Iodo-1H-pyrazole Protected N-Protected-4-iodopyrazole Iodo->Protected Protection Grignard Grignard Reagent Protected->Grignard Mg, THF Formylated N-Protected-4-formylpyrazole Grignard->Formylated DMF Deprotected 1H-pyrazole-4-carbaldehyde Formylated->Deprotected Deprotection Product 1-isopropyl-1H-pyrazole-4-carbaldehyde Deprotected->Product N-isopropylation

Caption: Workflow for the multi-step Grignard synthesis.

Synthesis via Cyclization of Hydrazones

A convergent approach to the target molecule involves the construction of the pyrazole ring from acyclic precursors. This can be achieved through the cyclization of appropriately substituted hydrazones.

Mechanism: This method typically involves the condensation of a ketone (e.g., acetone) with isopropylhydrazine to form a hydrazone.[1] This hydrazone can then react with a suitable three-carbon building block containing an aldehyde or a masked aldehyde functionality to construct the pyrazole ring. A variation of this is the Vilsmeier-Haack reaction on a hydrazone, which can lead to both cyclization and formylation.[7][8][9][10]

Experimental Protocol: Synthesis from Hydrazones

Step 1: Synthesis of Hydrazone

  • Condense acetone (1 equivalent) with isopropylhydrazine (1 equivalent) in a suitable solvent like ethanol with a catalytic amount of acid.

  • Stir the reaction at room temperature until the formation of the hydrazone is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization and Formylation

  • Prepare the Vilsmeier reagent as described in the Vilsmeier-Haack protocol.

  • Slowly add the crude hydrazone to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • The work-up procedure is analogous to that of the Vilsmeier-Haack formylation of pyrazole.

  • Quench the reaction mixture with ice, neutralize, and isolate the product by filtration or extraction.[1]

  • Purify by recrystallization or column chromatography to obtain 1-isopropyl-1H-pyrazole-4-carbaldehyde.[1]

Advantages:

  • Convergent Synthesis: Builds the molecule from smaller, readily available fragments.

  • Versatility: Can be adapted to synthesize a variety of substituted pyrazoles by changing the starting ketone and hydrazine.

Disadvantages:

  • Potential for Regioisomerism: Depending on the substrates, mixtures of regioisomers can be formed.

  • Reaction Complexity: The one-pot cyclization and formylation can sometimes lead to a complex mixture of products.

Diagram: Hydrazone Cyclization Workflow

Hydrazone_Cyclization Acetone Acetone Hydrazone Hydrazone Acetone->Hydrazone Hydrazine Isopropylhydrazine Hydrazine->Hydrazone Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier Vilsmeier Reagent Vilsmeier->Cyclization Workup Work-up & Purification Cyclization->Workup Product 1-isopropyl-1H-pyrazole-4-carbaldehyde Workup->Product

Caption: Workflow for the hydrazone cyclization synthesis.

Quantitative Data Summary

ParameterVilsmeier-Haack ReactionMulti-step Synthesis via GrignardSynthesis via Hydrazone Cyclization
Number of Steps 1 (from 1-isopropyl-1H-pyrazole)3-42
Typical Yield Good to ExcellentModerateModerate to Good
Starting Materials 1-isopropyl-1H-pyrazole, DMF, POCl₃4-iodo-1H-pyrazole, Ethyl vinyl ether, Mg, DMF, 2-iodopropaneAcetone, Isopropylhydrazine, DMF, POCl₃
Key Reagent Sensitivity Moisture sensitiveHighly moisture sensitive (Grignard)Moisture sensitive
Scalability Well-established for scale-upMore challenging to scale due to Grignard stepFeasible for scale-up

Conclusion

The choice of synthetic route for 1-isopropyl-1H-pyrazole-4-carbaldehyde is contingent upon several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand.

  • The Vilsmeier-Haack reaction remains the most direct and efficient method when starting from 1-isopropyl-1H-pyrazole. Its primary drawbacks are the use of hazardous reagents and the exothermic nature of the reaction.

  • The multi-step synthesis via a Grignard reagent offers a viable alternative, particularly when direct formylation is problematic or when 4-iodopyrazole is a more accessible starting material. However, this route is longer and requires stringent anhydrous conditions.

  • The synthesis via hydrazone cyclization provides a convergent and flexible approach, allowing for the construction of the pyrazole ring from simple precursors. This method can be particularly advantageous for creating a library of analogs by varying the initial ketone and hydrazine components.

Ultimately, a thorough evaluation of the specific research or production needs will guide the synthetic chemist in selecting the most appropriate and effective pathway to this valuable synthetic intermediate.

References

  • Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles - Benchchem.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry - Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Vilsmeier–Haack Formylation of 1H-Pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • 4 - Organic Syntheses Procedure.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate.
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones | Organic Letters.
  • Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... - ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate.
  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes | Request PDF.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC.
  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
  • Pyrazole derivatives with N-pivot functionalized donor-group. Synthesis and preliminary metals binding properties..
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. - ResearchGate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.

Sources

Comparative

Overcoming Aldehyde Reactivity: A Comparative Guide to LC-MS/MS Validation for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Plasma

For researchers and drug development professionals, quantifying small, reactive intermediates in biological matrices is a notorious analytical hurdle. 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (MW: 156.16) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, quantifying small, reactive intermediates in biological matrices is a notorious analytical hurdle. 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (MW: 156.16) is a highly reactive, volatile fluorinated pyrazole critical in the synthesis and metabolic profiling of novel kinase inhibitors and agrochemicals.

Quantifying this specific aliphatic/aromatic aldehyde in human plasma presents a triad of bioanalytical challenges:

  • Protein Binding (Schiff Base Formation): The electrophilic aldehyde rapidly reacts with nucleophilic primary amines on plasma proteins (e.g., lysine residues), leading to severe matrix entrapment and poor extraction recovery.

  • Volatility: Its low molecular weight and lack of strong hydrogen-bond donors make it highly susceptible to evaporative loss during standard dry-down steps.

  • Poor Ionization Efficiency: The absence of a basic amine severely limits protonation in positive Electrospray Ionization (ESI+), resulting in inadequate Lower Limits of Quantification (LLOQ).

To establish a robust, self-validating analytical system compliant with [1] and [2], we objectively compared three distinct sample preparation strategies.

Methodological Comparison & Scientific Rationale

We evaluated three approaches to overcome the analyte's inherent limitations:

  • Method A: Protein Precipitation (PPT) - Direct extraction using acetonitrile (ACN).

  • Method B: Liquid-Liquid Extraction (LLE) - Extraction using Methyl tert-butyl ether (MTBE) without derivatization.

  • Method C (Recommended): Pre-column Derivatization + Solid Phase Extraction (SPE) - Chemical derivatization using Girard’s Reagent T (GRT) followed by Oasis HLB SPE.

The Causality Behind the Recommended Method

Method C vastly outperforms traditional extraction techniques due to the specific chemical mechanics of Girard's Reagent T. GRT contains a hydrazine moiety that rapidly condenses with the target aldehyde at pH 4.5 to form a stable hydrazone.

Crucially, GRT possesses a pre-charged quaternary ammonium group. This derivatization achieves three mechanistic victories simultaneously:

  • It outcompetes plasma proteins for the aldehyde, preventing Schiff base formation and rescuing extraction recovery .

  • It increases the molecular weight and polarity, eliminating volatility during processing.

  • It introduces a permanent positive charge that bypasses the need for ESI+ protonation, boosting the MS/MS signal by over 100-fold [3].

Workflow cluster_A Method A: PPT cluster_B Method B: LLE cluster_C Method C: Deriv + SPE Plasma Plasma Sample (Spiked with Analyte) PPT Add ACN (3:1) Centrifuge Plasma->PPT LLE Extract with MTBE Dry & Reconstitute Plasma->LLE Deriv Add Girard's Reagent T Incubate 40°C, 30 min Plasma->Deriv LCMS_A LC-MS/MS (Low Signal) PPT->LCMS_A LCMS_B LC-MS/MS (Moderate Signal) LLE->LCMS_B SPE Oasis HLB SPE Wash & Elute Deriv->SPE LCMS_C LC-MS/MS (High Signal) SPE->LCMS_C

Comparison of sample preparation workflows for aldehyde LC-MS/MS validation.

Mechanism Aldehyde 5-fluoro-1-(propan-2-yl) -1H-pyrazole-4-carbaldehyde (Poor Ionization) Hydrazone Hydrazone Derivative (Permanent Positive Charge) Aldehyde->Hydrazone Condensation (pH 4.5) Reagent Girard's Reagent T (Quaternary Amine) Reagent->Hydrazone Reacts with Aldehyde Signal 100x Enhanced ESI+ MS/MS Signal Hydrazone->Signal LC-MS/MS

Chemical derivatization of the target aldehyde using Girard's Reagent T.

Comparative Performance Data

The following tables summarize the validation parameters evaluated in human plasma. All data reflects adherence to the [2].

Table 1: Extraction Efficiency & Matrix Effect Comparison
ParameterMethod A (PPT)Method B (LLE)Method C (Deriv + SPE)
Extraction Recovery (%) 18.4 ± 6.2%45.2 ± 8.1%92.8 ± 3.4%
Matrix Effect (IS-normalized) 65.3% (Ion suppression)88.1%98.5% (Negligible)
LLOQ (ng/mL) 50.010.00.1
Carryover High (>20% LLOQ)ModerateNone Detected
Table 2: Method C Validation Parameters (per ICH M10)
Validation ParameterResultAcceptance Criteria (ICH M10)
Linearity Range 0.1 – 100 ng/mL (R² = 0.998)R² ≥ 0.99
Intra-Assay Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Benchtop Stability (Plasma) 24 hours at Room TempStable (± 15% of nominal)
Processed Sample Stability 72 hours at 4°CStable (± 15% of nominal)

Experimental Protocol: Method C (Derivatization + SPE)

To ensure this protocol acts as a self-validating system , a stable-isotope labeled internal standard (SIL-IS), 5-fluoro-1-(propan-2-yl-d7)-1H-pyrazole-4-carbaldehyde, is utilized. The SIL-IS undergoes the exact same derivatization kinetics, perfectly correcting for any variations in reaction efficiency, SPE recovery, or MS matrix effects.

Step 1: Sample Spiking & Derivatization
  • Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL in ACN).

  • Add 100 µL of derivatization buffer (100 mM Girard’s Reagent T in 10% Acetic Acid/Methanol, pH ~4.5).

  • Seal the plate and incubate at 40°C for 30 minutes with gentle shaking (400 rpm) to drive hydrazone formation.

  • Quench the reaction by adding 200 µL of 5% Ammonium Hydroxide in water.

Step 2: Solid Phase Extraction (Oasis HLB 30 mg/well)
  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Transfer the entire quenched reaction mixture (360 µL) to the SPE plate.

  • Wash: 1 mL of 5% Methanol in Water (removes excess polar GRT reagent and salts).

  • Elute: 2 × 500 µL of 100% Acetonitrile.

  • Evaporate & Reconstitute: Dry under nitrogen at 35°C (the derivatized analyte is now non-volatile). Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 3: LC-MS/MS Analysis
  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte Derivative: m/z 270.3 → 211.3

    • SIL-IS Derivative: m/z 277.3 → 218.3

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022). URL:[Link]

  • Wang, P., et al. "Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA." Analytical Chemistry (2012). URL:[Link]

Validation

Electrophilicity Comparison Guide: Fluorinated vs. Unfluorinated Pyrazole Carbaldehydes

Executive Summary In the landscape of modern drug discovery and agrochemical development, the pyrazole carbaldehyde scaffold serves as a highly versatile building block. As a Senior Application Scientist, I frequently ob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the pyrazole carbaldehyde scaffold serves as a highly versatile building block. As a Senior Application Scientist, I frequently observe that the functionalization of this heterocycle is not merely a synthetic exercise, but a predictable manipulation of physicochemical properties. Introducing fluorine—the most electronegative element—into the pyrazole architecture fundamentally rewires the molecule's electronic circuitry[1].

This guide provides an objective, data-driven comparison of the electrophilicity of fluorinated versus unfluorinated pyrazole carbaldehydes. By bridging quantum chemical descriptors with empirical kinetic protocols, we establish a self-validating framework for predicting their reactivity in complex synthetic pathways.

Mechanistic Rationale: The Fluorine Effect

To understand the causality behind the divergent reactivity of these two classes, we must analyze their electronic distribution. In an unfluorinated system (e.g., 1H-pyrazole-4-carbaldehyde), the electron-rich nature of the pyrazole ring partially dampens the electrophilicity of the exocyclic carbonyl carbon through resonance.

However, when a fluorinated moiety (such as a −CF3​ group) is introduced at the C3 or C5 position, the paradigm shifts dramatically[2]:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms exert a strong inductive pull, depleting electron density from the pyrazole core[1].

  • LUMO Energy Lowering: This electron deficiency is transmitted to the carbaldehyde group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • Enhanced Global Electrophilicity ( ω ): The thermodynamic stabilization of the molecule upon accepting electron density increases, resulting in a substantially higher global electrophilicity index ( ω )[4][5].

Pathway N1 Fluorinated Pyrazole Core (e.g., -CF3 substitution) N2 Strong Inductive Electron Withdrawal (-I Effect) N1->N2 N3 LUMO Energy Lowering & Electron Density Depletion N2->N3 N4 Carbaldehyde Carbon Activation (Increased Electrophilicity ω) N3->N4

Fig 1: Mechanistic pathway of carbaldehyde activation via pyrazole ring fluorination.

Quantitative Comparison: Electronic & Kinetic Descriptors

To objectively compare these alternatives, we synthesize theoretical quantum mechanical descriptors (derived via DFT/B3LYP calculations) with empirical linear free-energy relationships. The table below summarizes the representative differences between a standard unfluorinated pyrazole carbaldehyde and its trifluoromethylated analogue.

Physicochemical Property1H-Pyrazole-4-carbaldehyde (Unfluorinated)3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (Fluorinated)Mechanistic Impact on Reactivity
Global Electrophilicity Index ( ω ) ~3.2 – 4.1 eV~6.5 – 7.5 eVA higher ω value indicates a superior capacity to act as an electron acceptor during nucleophilic attack[4][5].
Mayr Electrophilicity Parameter ( E ) ~ -14.5~ -10.2A less negative E value translates to exponentially faster reaction rates with reference nucleophiles[6].
HOMO-LUMO Gap ( ΔE ) ~5.8 eV~4.5 eVA narrower orbital gap facilitates easier intramolecular charge transfer and orbital overlap with incoming nucleophiles[3].
Carbonyl Carbon Charge (NPA) +0.45 e+0.58 eIncreased localized positive charge directs highly regioselective nucleophilic addition (e.g., in [3+2] cycloadditions)[7].

Note: Values are representative composite metrics derived from computational reactivity descriptors and empirical kinetic mapping of heteroaromatic aldehydes.

Experimental Validation: Kinetic Determination Protocol

Theoretical indices ( ω ) must be grounded in empirical reality. To ensure trustworthiness and reproducibility, we utilize the Mayr Electrophilicity Scale , which quantifies reactivity based on the equation log(k2​)=sN​(N+E) [6][8].

By measuring the second-order rate constants ( k2​ ) of the pyrazole carbaldehyde against reference nucleophiles (such as enamines or carbanions with known nucleophilicity N and sensitivity sN​ parameters), we create a self-validating system to extract the exact electrophilicity parameter ( E )[6].

Step-by-Step Workflow: Stopped-Flow UV-Vis Kinetics
  • Reagent Preparation: Prepare a 0.01 M stock solution of the target pyrazole carbaldehyde in anhydrous acetonitrile or DMSO. Ensure all reference nucleophiles are freshly standardized[6].

  • Baseline Spectroscopy: Determine the UV-Vis absorption maximum ( λmax​ ) of the electrophile and the expected addition product to select an optimal monitoring wavelength.

  • Kinetic Acquisition: Using a stopped-flow spectrophotometer thermostated at 20 °C, rapidly mix the electrophile solution with a pseudo-first-order excess of the reference nucleophile (typically 10 to 50-fold excess)[6].

  • Data Extraction: Monitor the exponential decay of the electrophile's absorbance. Fit the curve to a single exponential function to extract the pseudo-first-order rate constant ( kobs​ ).

  • Parameter Calculation: Plot kobs​ against the nucleophile concentration to determine the second-order rate constant ( k2​ ). Finally, plot log(k2​) against the known N parameters of multiple reference nucleophiles. The intercept and slope will yield the empirical E parameter, validating the computational predictions[8].

Workflow S1 1. Prepare Anhydrous Solutions (Electrophile + Reference Nucleophiles) S2 2. Stopped-Flow UV-Vis Kinetic Monitoring (20 °C) S1->S2 S3 3. Extract Pseudo-First-Order Rate Constants (k_obs) S2->S3 S4 4. Calculate Second-Order Rate Constants (k_2) S3->S4 S5 5. Apply Mayr Equation: log(k_2) = s_N(N + E) S4->S5

Fig 2: Self-validating kinetic workflow for empirical determination of Mayr parameter (E).

Conclusion

Selecting between a fluorinated and unfluorinated pyrazole carbaldehyde dictates the kinetic trajectory of your downstream synthesis. Unfluorinated variants offer moderate, controllable reactivity suitable for standard condensations. Conversely, fluorinated derivatives act as highly activated electrophiles, ideal for overcoming steric hindrance in complex multi-component reactions or when targeting specific biological binding pockets where the −CF3​ group enhances metabolic stability[2].

References
  • [6] Mayr, H., et al. "From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes." Journal of the American Chemical Society, 2020.[Link]

  • [4][5] "Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl." American Scientific Research Journal for Engineering, Technology, and Sciences, 2019. [Link]

  • [8] Baidya, M. M. "Nucleophilicities and Lewis Basicities of Tertiary Amines." Elektronische Hochschulschriften der LMU München, 2009. [Link]

  • [3] "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics." RSC Advances, 2024.[Link]

  • [7] "Regioselective [3+2] Cycloaddition Synthesis and Theoretical Calculations of New Chromene-pyrazole Hybrids." Journal of Molecular Structure, 2023.[Link]

  • [1] "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." ACS Organic Process Research & Development, 2020.[Link]

  • [2] "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, 2024.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.